molecular formula C21H26N2O2 B15589631 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

Número de catálogo: B15589631
Peso molecular: 338.4 g/mol
Clave InChI: WZEYGSAJRPIRJA-YIXHJXPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H26N2O2

Peso molecular

338.4 g/mol

Nombre IUPAC

(15Z)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4+

Clave InChI

WZEYGSAJRPIRJA-YIXHJXPBSA-N

Origen del producto

United States

Foundational & Exploratory

N-Methoxyanhydrovobasinediol: A Technical Overview of its Context within Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans, a member of the Loganiaceae family, is a highly toxic plant renowned in traditional medicine for its potent biological activities.[1] The toxicity and therapeutic potential of this plant are attributed to its rich and diverse profile of monoterpenoid indole (B1671886) alkaloids.[1][2] Over 120 alkaloids have been isolated from G. elegans, broadly categorized into several structural types including sarpagine, gelsemine, koumine, and humantenine.[2][3] These compounds have garnered significant interest in the scientific community for their wide range of pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[1][4] This document provides a technical guide focused on N-Methoxyanhydrovobasinediol, an alkaloid identified from G. elegans, within the broader context of the plant's complex phytochemistry.

Discovery and Isolation of this compound

This compound has been identified as a constituent of Gelsemium elegans.[5] Its chemical formula is C₂₁H₂₆N₂O₂, with a molecular weight of 338.4 g/mol .[6] The compound is cataloged under the CAS number 125180-42-9.[6]

General Experimental Protocol for Alkaloid Isolation from Gelsemium elegans

The isolation of indole alkaloids from G. elegans typically involves a multi-step process of extraction and chromatographic separation. The following is a representative workflow synthesized from various studies on the plant's alkaloids.

Plant Material Collection and Preparation

Fresh plant material (e.g., stems, leaves, or roots) is collected and authenticated. The material is then dried, typically in a shaded, well-ventilated area, and pulverized to a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with an organic solvent. Ethanol or methanol (B129727) are frequently used for this purpose. The extraction is often repeated multiple times to ensure a comprehensive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

To separate the alkaloids from other classes of compounds, an acid-base extraction is performed. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is adjusted to be basic (e.g., with NH₄OH), which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane). This process yields a total alkaloid fraction.

Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. This is typically achieved through a series of chromatographic techniques:

  • Column Chromatography (CC): The total alkaloid extract is often first subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the alkaloids into several fractions based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed. A variety of columns (e.g., C18) and mobile phases (e.g., acetonitrile-water or methanol-water gradients, often with additives like formic acid or trifluoroacetic acid) are used to achieve high-resolution separation of individual alkaloids.

Structure Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data and Biological Activity

Due to the absence of the original discovery paper, specific quantitative data for the isolation of this compound, such as percentage yield from the plant material, is not available.

The biological activity of this compound is not well-documented in publicly available research. However, many alkaloids from Gelsemium elegans have been reported to exhibit significant biological activities. A summary of the major alkaloid classes from G. elegans and their reported activities is presented in Table 1.

Alkaloid ClassRepresentative CompoundsReported Biological Activities
Gelsemine-typeGelsemine, GelsevirineAnxiolytic, analgesic, anti-inflammatory, neuroprotective[2][7]
Koumine-typeKoumineAnti-tumor, anti-inflammatory, analgesic, immunomodulatory[1]
Humantenine-typeHumantenine, HumantenirineCytotoxic, anti-tumor[5]
Gelsedine-typeGelsedine, GelsenicineCytotoxic, neurotoxic[5]
Sarpagine-typeAkuammidineAnti-inflammatory, analgesic

Table 1: Major Alkaloid Classes from Gelsemium elegans and Their Reported Biological Activities.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the isolation and characterization of alkaloids from Gelsemium elegans.

experimental_workflow plant Gelsemium elegans Plant Material powder Drying and Pulverization plant->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography total_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

structure_elucidation_workflow pure_compound Pure Isolated Compound hrms High-Resolution Mass Spectrometry (HRMS) pure_compound->hrms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr molecular_formula Molecular Formula and Weight hrms->molecular_formula structural_elucidation Complete Chemical Structure nmr->structural_elucidation molecular_formula->structural_elucidation

Caption: Workflow for the structural elucidation of an isolated alkaloid.

Conclusion

This compound is one of the many complex indole alkaloids produced by Gelsemium elegans. While its specific discovery and detailed isolation protocol are not readily accessible, established phytochemical methods provide a clear pathway for its purification and characterization. The diverse and potent biological activities of other alkaloids from this plant suggest that this compound may also possess interesting pharmacological properties, warranting further investigation. The general protocols and workflows outlined in this guide serve as a foundational resource for researchers interested in the rich and complex chemistry of Gelsemium elegans and its potential for drug discovery. Further research is needed to isolate this compound in sufficient quantities for comprehensive biological screening and to elucidate its specific mechanism of action.

References

An In-depth Technical Guide to N-Methoxyanhydrovobasinediol: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2][3] This class of compounds, derived from the Loganiaceae family, has garnered significant interest in the scientific community due to a wide range of potential pharmacological activities.[4][5] Indole alkaloids are known to possess diverse biological functions, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[1][4][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex indole alkaloid. Its chemical structure and fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₂₆N₂O₂[3]
Molecular Weight 338.44 g/mol [2]
CAS Number 125180-42-9[3][7][8]
Class Indole Alkaloid[3][5]
Natural Source Gelsemium elegans[1][2][3]
Appearance White amorphous powder[9]
Solubility Good solubility in a wide range of solvents including petroleum ether, benzene, chloroform (B151607) and hot water. The solubility in cold water is only 1:540 at 25°C.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for the isolation and biological evaluation of natural products.

Isolation of this compound from Gelsemium elegans

This protocol is a representative method for the extraction and isolation of alkaloids from Gelsemium elegans.

a. Extraction:

  • Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) and grind it into a fine powder.

  • Extract the powdered plant material with 95% ethanol (B145695) at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Acid-Base Partitioning:

  • Suspend the crude extract in water and acidify with a 20% H₂SO₄ solution to a pH of approximately 4.[1]

  • Partition the acidic suspension with ethyl acetate (B1210297) (EtOAc) to remove neutral components.[1]

  • Basify the remaining aqueous phase with sodium carbonate (Na₂CO₃) to a pH of about 10.[1]

  • Extract the basified aqueous phase with chloroform (CHCl₃) to obtain the crude alkaloid fraction.[1]

c. Chromatographic Purification:

  • Subject the crude alkaloid extract to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of chloroform-methanol (e.g., starting from 30:1 to 1:1) to separate the different alkaloid components.[1]

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar retention factors.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

G start Powdered G. elegans Plant Material extraction Ethanol Extraction start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acidification Acidification (pH 4) crude_extract->acidification partition1 EtOAc Partition acidification->partition1 neutral_compounds Neutral Compounds (discard) partition1->neutral_compounds Organic Phase basification Basification (pH 10) partition1->basification Aqueous Phase partition2 CHCl3 Partition basification->partition2 crude_alkaloids Crude Alkaloids partition2->crude_alkaloids Organic Phase silica_cc Silica Gel Column Chromatography crude_alkaloids->silica_cc hplc Preparative HPLC silica_cc->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

a. Materials:

  • Target cancer cell line (e.g., A-549 human lung adenocarcinoma)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well microplate

b. Protocol:

  • Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

a. Materials:

b. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[16]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[16]

  • Measure the absorbance at 540 nm using a microplate reader.[16]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, its classification as an indole alkaloid from Gelsemium elegans suggests potential anti-inflammatory and anticancer properties.[1][3] Indole alkaloids have been shown to modulate various signaling pathways involved in cancer and inflammation.

Potential Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Several indole compounds have been shown to inhibit this pathway, leading to anticancer effects.[17][18][19][20]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been reported to modulate this pathway in cancer cells.[21][22][23][24]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and is also implicated in cancer. Some indole alkaloids can suppress NF-κB activation, thereby exerting anti-inflammatory and antitumor activities.[25][26][27][28]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression MAPK_Cascade->Gene_Expression IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Indole_Alkaloid This compound (Hypothesized) Indole_Alkaloid->PI3K Indole_Alkaloid->Akt Indole_Alkaloid->MAPK_Cascade Indole_Alkaloid->IKK NFkB_translocation->Gene_Expression

References

N-Methoxyanhydrovobasinediol: A Technical Overview of a Rare Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 125180-42-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plant species of the Apocynaceae family, notably Gelsemium elegans.[1] As a member of the vobasine (B1212131) class of alkaloids, it is of interest to the pharmacological and drug development sectors for its potential therapeutic applications. However, publicly available scientific literature dedicated to this specific compound is exceedingly scarce. This guide provides a comprehensive overview of the currently available technical data for this compound and offers context based on the known biological activities of related alkaloids from Gelsemium elegans.

Physicochemical Properties

Quantitative data for this compound is limited to basic physicochemical properties. The following table summarizes the available information.

PropertyValueSource
CAS Number 125180-42-9[1][2][3]
Chemical Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.4 g/mol [1]
IUPAC Name methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylateN/A
Canonical SMILES CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C[1]
Appearance Solid (predicted)[4]
Purity ≥98% (as offered by commercial suppliers)[3]
Storage Room temperature[3]

Biological Context and Potential Activities

While direct experimental evidence for the biological activity of this compound is not available in peer-reviewed literature, the activities of other alkaloids from Gelsemium elegans provide a strong basis for potential research directions.

Gelsemium elegans is a well-known toxic plant that is also used in traditional medicine for treating pain, spasticity, and skin ulcers.[5] Its primary bioactive constituents are indole alkaloids, which have demonstrated a range of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Effects: Crude alkaloid fractions and isolated compounds from Gelsemium elegans have shown significant anti-inflammatory and analgesic properties.[2][3]

  • Antitumor Activity: Various alkaloids from this plant have exhibited cytotoxic effects against several human cancer cell lines, including lung adenocarcinoma, colon cancer, and liver cancer.[1][5]

  • Immunomodulatory Properties: Some alkaloids from Gelsemium species have been noted for their ability to modulate the immune system.[5]

Given that this compound is a vobasine-type alkaloid, the known cytotoxic activities of other bisindole alkaloids of the iboga-vobasine type against various cancer cell lines are particularly relevant.[6]

Experimental Protocols and Methodologies

A thorough search of scientific databases has revealed no published experimental protocols specifically detailing the synthesis, purification, or biological evaluation of this compound.

For researchers interested in studying this compound, general methodologies for the isolation and analysis of indole alkaloids from plant material would be applicable. These typically involve:

  • Extraction: Maceration or Soxhlet extraction of dried and powdered plant material (e.g., stems and leaves of Gelsemium elegans) with a suitable organic solvent.

  • Acid-Base Extraction: Partitioning of the crude extract between an acidic aqueous solution and an organic solvent to separate alkaloids from other plant constituents.

  • Chromatographic Purification: Repeated column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: Use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the isolated alkaloid.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound.

Based on the known activities of related indole alkaloids, potential areas of investigation could include pathways involved in inflammation (e.g., NF-κB, MAPK signaling) and cancer cell proliferation and apoptosis (e.g., PI3K/Akt, Bcl-2 family proteins). However, this remains speculative without direct experimental evidence.

Logical Workflow for Future Research

The following diagram outlines a logical workflow for initiating research on this compound.

G cluster_0 Compound Acquisition & Verification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Source this compound (Commercial or via Isolation) B Structural & Purity Verification (NMR, MS, HPLC) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Anti-inflammatory Assays (e.g., NO production, cytokine release) B->D E Receptor Binding Assays B->E F Signaling Pathway Analysis (Western Blot, qPCR) C->F D->F G Target Identification (e.g., Proteomics, Affinity Chromatography) F->G H Animal Models of Disease (e.g., Cancer Xenografts, Inflammation Models) G->H I Pharmacokinetic & Toxicity Studies H->I

Proposed research workflow for this compound.

Conclusion and Future Directions

This compound represents a largely unexplored natural product with potential therapeutic value, inferred from its classification as a vobasine alkaloid and its origin from the medicinally significant plant Gelsemium elegans. The significant gap in the scientific literature highlights a clear opportunity for novel research. Future studies should focus on the isolation or synthesis of this compound, followed by a systematic evaluation of its biological activities. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its potential as a lead compound for drug development. Given the known toxic properties of many alkaloids from Gelsemium, any investigation into the biological effects of this compound should be approached with appropriate caution and rigorous toxicological assessment.

References

Unraveling the Biosynthesis of N-Methoxyanhydrovobasinediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of N-Methoxyanhydrovobasinediol, a complex monoterpene indole (B1671886) alkaloid found in plants of the Apocynaceae family, notably in species such as Gelsemium elegans. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant natural products and their potential therapeutic applications. While the complete biosynthetic pathway has not been fully elucidated, this guide synthesizes current knowledge on related alkaloid biosynthesis to propose a plausible route, identifies key enzymatic steps, and provides detailed hypothetical experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established monoterpene indole alkaloid (MIA) pathway, with the immediate precursor likely being the vobasine (B1212131) scaffold. The pathway can be conceptually divided into three main stages:

  • Core Indole Alkaloid Formation: The pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all MIAs. A series of complex enzymatic reactions then leads to the formation of the vobasine precursor, perivine (B192073).

  • Formation of the Vobasine Skeleton: The pivotal N-methylation of perivine by the enzyme perivine Nβ-methyltransferase yields vobasine. This step establishes the core structure upon which subsequent modifications occur.

  • Tailoring Steps to this compound: This final stage involves a series of proposed enzymatic modifications of the vobasine molecule, including hydroxylation, N-oxygenation, N-O-methylation, and the formation of an anhydro bridge. These tailoring steps are responsible for the unique chemical structure of this compound.

Diagram of the Proposed Biosynthetic Pathway:

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Perivine Perivine Strictosidine->Perivine Multiple Steps Vobasine Vobasine Perivine->Vobasine Perivine Nβ-Methyltransferase Vobasinediol Vobasinediol (Hypothetical) Vobasine->Vobasinediol Cytochrome P450 (Hydroxylation) N_Hydroxy_Vobasinediol N-Hydroxyvobasinediol (Hypothetical) Vobasinediol->N_Hydroxy_Vobasinediol Flavin-dependent Monooxygenase (N-Hydroxylation) N_Methoxy_Vobasinediol N-Methoxyvobasinediol (Hypothetical) N_Hydroxy_Vobasinediol->N_Methoxy_Vobasinediol N-O-Methyltransferase Final_Product This compound N_Methoxy_Vobasinediol->Final_Product Dehydratase/Spontaneous (Anhydro Bridge Formation)

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Key Enzymes and Intermediates

While specific enzymes for the final tailoring steps have yet to be definitively identified, based on known enzymatic reactions in plant alkaloid biosynthesis, the following enzyme classes are strong candidates:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are prime candidates for the di-hydroxylation of the vobasine skeleton to form a "vobasinediol" intermediate. CYPs are well-known for their role in oxidizing various positions on the indole alkaloid scaffold in Tabernaemontana and related species.

  • Flavin-dependent Monooxygenases (FMOs) or CYPs: The formation of the N-hydroxy group is likely catalyzed by an N-hydroxylating monooxygenase, which could be either a flavin-dependent enzyme or a specific type of CYP.

  • N-O-Methyltransferases (NOMTs): A novel N-O-methyltransferase is hypothesized to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N-hydroxy intermediate, forming the characteristic N-methoxy group.

  • Dehydratases: The final formation of the anhydro bridge likely occurs through a dehydration reaction, which could be spontaneous or catalyzed by a dehydratase enzyme.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic steps leading to this compound. However, quantitative analysis of related alkaloids in Gelsemium elegans has been performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The table below presents a template for the type of quantitative data that needs to be generated through future research.

Enzyme (Hypothetical)SubstrateProductKm (µM)kcat (s-1)Plant TissueReference
Vobasine Hydroxylase (CYP)VobasineVobasinediol--G. elegans leaves(To be determined)
Vobasinediol N-HydroxylaseVobasinediolN-Hydroxyvobasinediol--G. elegans roots(To be determined)
N-Hydroxyvobasinediol N-O-MethyltransferaseN-HydroxyvobasinediolN-Methoxyvobasinediol--G. elegans leaves(To be determined)

Metabolite Concentrations in Gelsemium elegans

MetaboliteConcentration (µg/g dry weight)Plant PartAnalytical MethodReference
Vobasine(To be determined)Roots, LeavesLC-MS/MS(To be determined)
This compound(Varies)Roots, Stems, LeavesLC-MS/MS[1][2]

Experimental Protocols

The following sections outline detailed, albeit hypothetical, protocols for the characterization of the enzymes proposed to be involved in the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a candidate plant CYP in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing plant P450s.

Workflow Diagram:

CYP_Expression_Workflow cluster_0 Gene Cloning cluster_1 Yeast Transformation and Expression cluster_2 Protein Purification A Isolate RNA from G. elegans B Synthesize cDNA A->B C Amplify candidate CYP gene via PCR B->C D Clone into yeast expression vector (e.g., pYES-DEST52) C->D E Transform S. cerevisiae (e.g., WAT11 strain) D->E F Select transformed colonies E->F G Induce protein expression with galactose F->G H Prepare yeast microsomes G->H I Solubilize microsomal proteins H->I J Purify CYP using affinity chromatography (e.g., His-tag) I->J

Caption: Workflow for heterologous expression and purification of a candidate CYP.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate CYP genes from a Gelsemium elegans transcriptome database based on homology to known alkaloid hydroxylases.

    • Design primers to amplify the full-length coding sequence.

    • Clone the PCR product into a yeast expression vector containing a suitable promoter (e.g., GAL1) and a purification tag (e.g., 6x-His tag).

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses a plant cytochrome P450 reductase).

    • Grow the transformed yeast in selective medium to an OD600 of 0.8-1.0.

    • Induce protein expression by replacing the glucose-containing medium with a galactose-containing medium and incubate for 24-48 hours at 28°C.

  • Microsome Preparation and Protein Purification:

    • Harvest the yeast cells and mechanically disrupt them (e.g., using glass beads).

    • Isolate the microsomal fraction by differential centrifugation.

    • Solubilize the microsomal proteins using a mild detergent (e.g., CHAPS).

    • Purify the His-tagged CYP using immobilized metal affinity chromatography (IMAC).

Protocol for In Vitro Enzyme Assay of a Candidate Cytochrome P450

This protocol is designed to test the hydroxylating activity of the purified candidate CYP on the vobasine substrate.

Methodology:

  • Reaction Mixture Preparation: In a final volume of 100 µL, combine:

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • 100 µM Vobasine (substrate)

    • 1-5 µM purified CYP

    • 1 mM NADPH (cofactor)

    • A NADPH-regenerating system (optional)

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding 100 µL of ice-cold methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for product formation.

  • Product Analysis:

    • Analyze the reaction products by LC-MS/MS, comparing the retention time and mass spectrum to an authentic standard of the expected hydroxylated vobasine derivative (if available) or analyzing for the expected mass shift.

Protocol for Characterization of a Candidate N-O-Methyltransferase

This protocol outlines the steps to express and assay a candidate N-O-methyltransferase for its ability to methylate a hypothetical N-hydroxyvobasinediol intermediate.

Workflow Diagram:

OMT_Characterization_Workflow A Clone candidate OMT gene into E. coli expression vector (e.g., pET-28a) B Transform E. coli (e.g., BL21(DE3)) A->B C Induce protein expression with IPTG B->C D Purify OMT using affinity chromatography C->D E Perform in vitro enzyme assay with N-hydroxyvobasinediol and [14C]-SAM D->E F Analyze product formation by HPLC and scintillation counting E->F

Caption: Workflow for the characterization of a candidate N-O-Methyltransferase.

Methodology:

  • Heterologous Expression and Purification:

    • Identify candidate OMT genes from a G. elegans transcriptome.

    • Clone the gene into an E. coli expression vector (e.g., pET series).

    • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography.

  • Enzyme Assay:

    • The reaction mixture (50 µL) should contain:

      • 100 mM Tris-HCl (pH 7.5)

      • 100 µM N-hydroxyvobasinediol (substrate)

      • 10 µM [14C]-S-adenosyl-L-methionine (methyl donor)

      • 1-5 µg of purified enzyme

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 2 M HCl.

    • Extract the product with ethyl acetate.

  • Product Analysis:

    • Separate the reaction products by HPLC.

    • Quantify the radiolabeled product using a scintillation counter.

    • Confirm the identity of the product by LC-MS.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a rational framework for future research. The immediate priorities are the identification and functional characterization of the candidate cytochrome P450 monooxygenases, N-hydroxylating enzymes, and the novel N-O-methyltransferase. The successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will be the ultimate confirmation of the proposed steps. This research will not only illuminate a fascinating corner of plant biochemistry but also open avenues for the biotechnological production of this and other complex alkaloids for potential pharmaceutical development.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, detailed experimental protocols for its isolation and characterization, and an exploration of its potential interactions with key cellular signaling pathways. While research on this specific alkaloid is emerging, this document collates the current knowledge to support further investigation into its pharmacological potential.

Introduction

This compound belongs to the complex family of indole alkaloids, a class of natural products renowned for their diverse and potent biological activities.[1] It is found in Gelsemium elegans, a plant with a long history in traditional medicine, known for both its therapeutic and toxic properties.[1] The intricate structure of this compound, featuring a methoxy (B1213986) group modification, suggests unique biochemical interactions that are of significant interest to the fields of pharmacology and drug development.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its study. The key identifiers and characteristics are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.4 g/mol
Class Monoterpenoid Indole Alkaloid
Natural Source Gelsemium elegans (Gardn. et Champ.) Benth.

Natural Sources and Abundance

This compound is exclusively reported to be isolated from Gelsemium elegans, a flowering plant belonging to the family Gelsemiaceae.[1] This plant is native to Southeast Asia and is a rich source of a wide array of indole alkaloids.

Currently, there is a lack of specific quantitative data on the abundance of this compound in different parts of the Gelsemium elegans plant. However, comprehensive analyses of the alkaloid profiles of G. elegans have been conducted using techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS).[2] These studies have identified numerous alkaloids, including this compound, and have shown that the concentration of different alkaloids can vary significantly between the roots, stems, and leaves of the plant.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

The following is a generalized protocol for the isolation of indole alkaloids from Gelsemium elegans, which can be adapted for the specific targeting of this compound.

Workflow for Alkaloid Extraction and Isolation

Extraction_Workflow plant_material Dried and Powdered G. elegans Plant Material extraction Maceration with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_base_extraction Acid-Base Partitioning (5% HCl and CHCl₃) concentration->acid_base_extraction alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->alkaloid_fraction column_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) alkaloid_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Preparative HPLC tlc->purification Combine similar fractions pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered plant material of Gelsemium elegans (stems and leaves) is macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent like chloroform (B151607) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of 9-10 and re-extracted with chloroform.

  • Crude Alkaloid Fraction: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different alkaloids.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined. The targeted fractions containing this compound are then subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Workflow for Compound Characterization

Characterization_Workflow pure_compound Pure this compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Elemental Composition pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) pure_compound->nmr structure Structural Elucidation ms->structure nmr->structure

Caption: Workflow for the structural characterization of this compound.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C-NMR: Provides information about the number of different types of carbon atoms.

    • 2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Potential Signaling Pathway Modulation

While direct studies on the specific signaling pathways modulated by this compound are limited, the known pharmacological activities of other indole alkaloids from Gelsemium elegans and related natural products suggest potential interactions with key cellular signaling cascades involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothesized Inhibition of the NF-κB Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NMA This compound NMA->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.

Hypothesized Modulation of the MAPK Pathway

MAPK_Pathway cluster_stimulus Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal e.g., Growth Factors, Stress Ras Ras Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc NMA This compound NMA->Raf Modulates? TF Transcription Factors ERK_nuc->TF Genes Gene Expression (Proliferation, Survival) TF->Genes Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm NMA This compound Bax Bax/Bak NMA->Bax Activates? CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

N-Methoxyanhydrovobasinediol: A deep dive into its speculated mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, particularly Gelsemium elegans, is gaining interest within the scientific community for its potential therapeutic applications.[1] While direct and extensive research on this specific compound is limited, this technical guide aims to provide a comprehensive overview of its speculated mechanism of action based on the broader understanding of related alkaloids and general pharmacological principles. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is posited to exert its biological effects through interactions with key cellular signaling pathways, primarily implicated in inflammation and cancer. The prevailing hypothesis suggests a multi-faceted mechanism involving the modulation of cellular receptors and enzymes.[1] Although quantitative data for this compound remains largely unpublished, this guide will extrapolate potential mechanisms from studies on analogous compounds and general biological pathways.

Introduction

This compound belongs to the complex family of indole alkaloids, which are known for their diverse and potent biological activities.[1] Alkaloids from Gelsemium elegans, as a class, have demonstrated anti-tumor, anti-inflammatory, and analgesic properties in various preclinical studies. This has led to the speculation that this compound may share these pharmacological characteristics. This guide will explore the potential molecular targets and signaling cascades that may be influenced by this compound.

Speculated Mechanism of Action: Anti-Inflammatory Effects

A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is a central mediator of inflammatory responses. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. It is speculated that this compound may interfere with this pathway at one or more key junctures, such as the inhibition of IκB kinase (IKK) activity or the prevention of the nuclear translocation of the p65 subunit.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Cytokines Pro-inflammatory Cytokines Genes->Cytokines NMAV This compound (Speculated) NMAV->IKK Inhibition? NMAV->NFkB_active Inhibition of Translocation? Apoptosis_Pathway NMAV This compound (Speculated) Mitochondrion Mitochondrion NMAV->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide on the Potential Therapeutic Targets of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on currently available preclinical research, primarily computational studies. The therapeutic potential of N-Methoxyanhydrovobasinediol is still under investigation, and the information presented herein should be used for research purposes only.

Introduction

This compound (NMA) is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] Alkaloids from this genus have a history of use in traditional medicine for treating a variety of ailments, including pain, anxiety, and cancer.[2][3] Modern pharmacological research has begun to investigate the molecular mechanisms underlying the bioactivity of these compounds. NMA, as one of these alkaloids, is of significant interest for its potential therapeutic applications, with preliminary research suggesting possible anti-inflammatory and anti-cancer properties.[4] This document aims to provide a detailed overview of the current understanding of the potential therapeutic targets of NMA, with a focus on in-silico findings that pave the way for future experimental validation.

Potential Therapeutic Target: Glycine (B1666218) Receptors (GlyRs)

Recent computational studies have identified Glycine Receptors (GlyRs) as a primary potential therapeutic target for this compound.[4] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), playing a crucial role in regulating motor rhythms, processing sensory signals, and controlling inflammatory responses.[5][6] Modulation of GlyR activity is a promising strategy for the development of novel therapeutics for neurological disorders, including chronic pain, epilepsy, and anxiety.[5]

An extensive in-silico study systematically investigated the interaction of 162 compounds from Gelsemium species, including NMA, with the α1 and α3 subtypes of GlyRs.[4] This research utilized molecular docking and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to predict the binding affinity and mode of interaction of these compounds with the receptors.[4] While the study identified several promising GlyR modulators among the tested alkaloids, specific quantitative data for NMA's binding affinity were not detailed in the primary publication.[4] However, its inclusion in this comprehensive screening suggests that it is a compound of interest for GlyR modulation.

Data Presentation: Predicted Binding Affinity

The following table summarizes the predicted binding affinity of this compound with Glycine Receptor subtypes based on the aforementioned in-silico study. Please note that the specific quantitative values for docking scores and ΔGbind were not available in the main published article and are likely located in the supplementary materials, which could not be accessed.

CompoundTargetComputational MethodPredicted Docking Score (kcal/mol)Predicted ΔGbind (kcal/mol)
This compoundGlycine Receptor α1Molecular Docking & MM-GBSAData not available in the primary publicationData not available in the primary publication
This compoundGlycine Receptor α3Molecular Docking & MM-GBSAData not available in the primary publicationData not available in the primary publication

Experimental Protocols: In-Silico Analysis of NMA and Glycine Receptor Interaction

The identification of Glycine Receptors as a potential target for NMA was based on a computational workflow. The detailed methodologies employed in the key in-silico experiments are outlined below.[4]

Ligand and Receptor Preparation
  • Ligand Preparation: The three-dimensional structure of this compound was prepared to generate the appropriate ionization state at a physiological pH of 7.0 ± 0.2. This process also involved the prediction of tautomers, stereoisomers, and protonation states to ensure an accurate representation of the molecule.

  • Receptor Preparation: High-resolution crystal structures of the human Glycine Receptor α1 and α3 subtypes were obtained from the Protein Data Bank. The receptor structures were pre-processed to remove water molecules, add hydrogen atoms, and assign correct bond orders. The protonation states of the amino acid residues were also optimized for a physiological pH.

Molecular Docking
  • Procedure: Molecular docking simulations were performed to predict the binding pose and affinity of NMA within the orthosteric binding site of the GlyR α1 and α3 subtypes. A grid-based docking approach was utilized, where a grid box was defined around the known binding site of the receptor. The ligand was then allowed to flexibly dock within this grid, and various possible conformations were scored based on a proprietary scoring function.

  • Objective: The primary goal of molecular docking was to identify the most favorable binding orientation of NMA in the receptor's active site and to obtain a preliminary estimate of the binding affinity (docking score).

MM-GBSA Binding Free Energy Calculations
  • Procedure: Following molecular docking, the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method was employed to calculate the binding free energy (ΔGbind) of the NMA-GlyR complex. This method provides a more accurate estimation of binding affinity than docking scores alone by considering the energies of the ligand, receptor, and the complex, as well as solvation energies.

  • Objective: To refine the binding affinity prediction and provide a more robust quantitative measure of the interaction between NMA and the Glycine Receptor subtypes.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action of NMA at the Glycinergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (α1/α3) Glycine->GlyR Binds Cl_ion Cl- GlyR->Cl_ion Influx NMA This compound NMA->GlyR Modulates Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: Proposed modulation of the Glycine Receptor by this compound at an inhibitory synapse.

In-Silico Workflow for Target Identification

G cluster_data_prep Data Preparation cluster_analysis Computational Analysis cluster_results Results Ligand_Prep NMA Structure Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep GlyR α1/α3 Structure Preparation Receptor_Prep->Docking MMGBSA MM-GBSA Calculation Docking->MMGBSA Binding_Pose Predicted Binding Pose Docking->Binding_Pose Binding_Affinity Predicted Binding Affinity (Docking Score, ΔGbind) MMGBSA->Binding_Affinity

Caption: Workflow for the computational identification of Glycine Receptors as a potential target for NMA.

Future Directions and Conclusion

The in-silico evidence pointing towards Glycine Receptors as a potential therapeutic target for this compound provides a strong foundation for further investigation. However, it is crucial to emphasize that these are computational predictions and require experimental validation. Future research should focus on:

  • In-vitro Binding Assays: Performing radioligand binding assays to experimentally determine the binding affinity (Ki) of NMA for GlyR α1 and α3 subtypes.

  • Electrophysiological Studies: Utilizing techniques such as two-electrode voltage-clamp or patch-clamp electrophysiology to characterize the functional effects of NMA on Glycine Receptor activity (e.g., as an agonist, antagonist, or allosteric modulator) and determine its potency (EC50 or IC50).

  • In-vivo Studies: Investigating the effects of NMA in animal models of diseases where GlyR modulation is known to be beneficial, such as neuropathic pain or anxiety models.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Gelsemium, comprising highly toxic flowering plants, is a prolific source of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs). These compounds have garnered significant attention for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and analgesic activities. This document provides an in-depth technical overview of N-Methoxyanhydrovobasinediol and other prominent indole alkaloids isolated from Gelsemium species, with a focus on their chemical data, experimental protocols for isolation and evaluation, and biosynthetic origins.

Introduction to Gelsemium Indole Alkaloids

The genus Gelsemium (family: Gelsemiaceae) includes species such as G. elegans, G. sempervirens, and G. rankinii, which are known for their traditional medicinal uses and profound toxicity.[1][2] The primary bioactive constituents are a diverse array of monoterpenoid indole alkaloids (MIAs).[1][3] To date, over 200 alkaloids have been identified from this genus.[3] These compounds are characterized by intricate, polycyclic skeletons and are broadly classified into six major structural types: gelsedine (B1204677), gelsemine (B155926), humantenine, koumine, sarpagine, and yohimbane.[1][4] Alkaloids of the gelsemine, humantenine, and gelsedine types feature a distinctive spiro-indolinone nucleus, which contributes to their unique chemical properties and biological activities.[1][4]

This compound is a specific indole alkaloid isolated from Gelsemium elegans.[2] While less studied than flagship compounds like gelsemine or koumine, it belongs to the chemical scaffold that serves as a precursor in the biosynthesis of more complex Gelsemium alkaloids, making it a key subject of phytochemical interest.[5] The pharmacological potential of these compounds, particularly in oncology and neurology, continues to drive research into their isolation, characterization, and mechanism of action.[3][6]

Physicochemical and Pharmacological Data

Quantitative data for this compound and related alkaloids are crucial for research and development. The following tables summarize key physicochemical properties and reported cytotoxic activities.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₂₆N₂O₂[7]
Molecular Weight 338.4 g/mol [7]
CAS Number 125180-42-9[7]
Natural Source Gelsemium elegans[2]
Alkaloid Class Indole Alkaloid[7]
Table 2: Cytotoxic Activity of Selected Gelsemium Indole Alkaloids
AlkaloidStructural TypeCell LineActivity (IC₅₀)Reference
Gelsebamine-A-549 (Human Lung Adenocarcinoma)Selectively Inhibitory[8]
14-Acetoxy-15-hydroxygelsenicineGelsedineA431 (Human Epidermoid Carcinoma)Potent Cytotoxicity[9]
14,15-DihydroxygelsenicineGelsedineA431 (Human Epidermoid Carcinoma)Potent Cytotoxicity[9]
GelsedineGelsedineA431 (Human Epidermoid Carcinoma)Potent Cytotoxicity[9]
GelsemicineGelsedineA431 (Human Epidermoid Carcinoma)Potent Cytotoxicity[9]
Gelselegandine GMonoterpenoid IndoleK562 (Leukemia)57.02 µM[6]
Total Alkaloids ExtractMixedK562, A549, Hela, PC-349.07, 63.98, 32.63, 82.24 µg/mL[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections describe generalized protocols for the isolation and biological evaluation of Gelsemium alkaloids based on published literature.

General Protocol for Alkaloid Isolation and Purification

The isolation of indole alkaloids from Gelsemium plant material is a multi-step process involving extraction, fractionation, and chromatography.

  • Extraction:

    • Air-dried and powdered plant material (e.g., stems and leaves of G. elegans) is subjected to exhaustive extraction with methanol (B129727) (MeOH) or 95% ethanol (B145695) (EtOH) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and filtered.

    • The acidic solution is washed with an organic solvent (e.g., ethyl acetate, EtOAc) to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified with an alkali (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10.

    • The basified solution is partitioned with a non-polar organic solvent (e.g., dichloromethane, CH₂Cl₂ or chloroform (B151607), CHCl₃) to extract the total alkaloids. The organic layers are combined and evaporated to yield the total alkaloid extract.[6]

  • Chromatographic Separation:

    • Silica (B1680970) Gel Column Chromatography: The total alkaloid extract is subjected to column chromatography over a silica gel stationary phase. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:0 to 80:20), is used to separate the alkaloids into several fractions based on polarity.[10]

    • Further Purification: Individual fractions are further purified using techniques such as Sephadex LH-20 chromatography, preparative thin-layer chromatography (pTLC), or High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, to yield pure compounds.[8][10]

  • Structural Elucidation:

    • The structures of isolated pure compounds are determined using a combination of spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HR-ESI-MS), and sometimes single-crystal X-ray diffraction for absolute configuration.[3][11]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture and Seeding:

    • Select a human cancer cell line (e.g., A549, K562, A431).[6][8]

    • Culture the cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the isolated alkaloids in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with serial dilutions of the alkaloids (e.g., from 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.1%).

    • Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug like cisplatin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to purple formazan (B1609692) crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Biosynthesis and Experimental Workflows

Visualizing the complex relationships in alkaloid biosynthesis and experimental procedures aids in understanding and planning research. The following diagrams were generated using the DOT language.

Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and identification of indole alkaloids from Gelsemium species.

G_Alkaloid_Isolation Plant Gelsemium Plant Material (e.g., leaves, roots) Extract Crude Methanolic Extract Plant->Extract Extraction (MeOH) Partition Acid-Base Partitioning Extract->Partition TotalAlk Total Alkaloid Fraction Partition->TotalAlk CC Silica Gel Column Chromatography TotalAlk->CC Fractions Crude Fractions CC->Fractions HPLC Preparative HPLC / Sephadex Fractions->HPLC Purification PureCmpd Pure Alkaloids (e.g., this compound) HPLC->PureCmpd Elucidate Structural Elucidation (NMR, MS, X-Ray) PureCmpd->Elucidate Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) PureCmpd->Bioassay

Caption: Generalized workflow for the isolation and characterization of Gelsemium alkaloids.

Biosynthetic Pathway

The biosynthesis of Gelsemium MIAs originates from the common precursors tryptamine (B22526) and secologanin, which condense to form strictosidine. Downstream modifications lead to the vast structural diversity observed in this class.

G_Alkaloid_Biosynthesis Simplified Biosynthetic Pathway of Gelsemium Alkaloids cluster_precursors Primary Precursors cluster_classes Major Gelsemium Alkaloid Skeletons Tryptamine Tryptamine Strictosidine Strictosidine (Common MIA Precursor) Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Intermediates Multiple Enzymatic Steps (e.g., deglycosylation) Strictosidine->Intermediates Vobasinediol Vobasinediol Intermediates->Vobasinediol Anhydrovobasinediol Anhydrovobasinediol Vobasinediol->Anhydrovobasinediol Koumine Koumine-type Anhydrovobasinediol->Koumine Branching Pathways Sarpagine Sarpagine-type Anhydrovobasinediol->Sarpagine Branching Pathways Gelsemine Gelsemine-type (Oxindole) Anhydrovobasinediol->Gelsemine Skeletal Rearrangement Gelsedine Gelsedine-type (Oxindole) Gelsemine->Gelsedine Further Modifications

Caption: Simplified biosynthetic pathway leading to major Gelsemium alkaloid types.

Conclusion and Future Perspectives

This compound and its related indole alkaloids from the Gelsemium genus represent a fascinating and promising field for natural product chemistry and drug discovery. Their complex structures and potent biological activities, particularly against cancer cell lines, underscore their potential as lead compounds for novel therapeutics. The protocols and data summarized in this guide provide a foundational resource for researchers aiming to explore these molecules further. Future work should focus on the total synthesis of rarer alkaloids, elucidation of their precise mechanisms of action through signaling pathway studies, and derivatization to improve therapeutic indices and reduce toxicity. Advances in genomic and transcriptomic analysis of Gelsemium species will also be critical in uncovering the full enzymatic machinery of this unique biosynthetic pathway.[12][13]

References

Spectroscopic Data for N-Methoxyanhydrovobasinediol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, UV-Vis) of the indole (B1671886) alkaloid N-Methoxyanhydrovobasinediol has yielded limited publicly available information, precluding the creation of an in-depth technical guide as requested. While the compound is identified as a natural product isolated from Gelsemium elegans[1][2], specific experimental spectroscopic values and detailed acquisition protocols are not present in the available search results.

This compound is chemically defined with the formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol . Despite the mention of a predicted ¹H NMR spectrum, the actual chemical shifts, coupling constants, and other quantitative data points are not provided. Similarly, experimental data for ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which are crucial for the complete structural elucidation and characterization of the molecule, were not found in the conducted searches.

Without access to a primary scientific publication detailing the isolation and full spectroscopic characterization of this compound, the core requirements of presenting quantitative data in structured tables and providing detailed experimental methodologies cannot be fulfilled.

Hypothetical Experimental Workflow

In the absence of specific experimental details for this compound, a generalized workflow for the spectroscopic analysis of a natural product isolate is presented below. This diagram illustrates the logical sequence of steps typically followed by researchers in the field of natural product chemistry.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Reporting extraction Extraction from Gelsemium elegans chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography isolate Pure this compound Isolate chromatography->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr Sample ir IR Spectroscopy isolate->ir Sample uv_vis UV-Vis Spectroscopy isolate->uv_vis Sample ms Mass Spectrometry isolate->ms Sample data_processing Data Processing & Analysis nmr->data_processing Raw Data ir->data_processing Raw Data uv_vis->data_processing Raw Data ms->data_processing Raw Data structure_elucidation Structure Elucidation data_processing->structure_elucidation reporting Publication / Whitepaper structure_elucidation->reporting

Caption: A generalized workflow for the isolation and spectroscopic characterization of a natural product.

This diagram outlines a standard procedure, commencing with the extraction and purification of the compound from its natural source. The pure isolate then undergoes a battery of spectroscopic analyses to determine its chemical structure. The resulting data is processed and interpreted to elucidate the final structure, which is then typically reported in a scientific publication.

References

Methodological & Application

Application Note: Quantitative Determination of N-Methoxyanhydrovobasinediol in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of N-Methoxyanhydrovobasinediol in biological matrices such as plasma and serum. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and toxicological assessments of this compound.

Introduction

This compound is a vobasine-type indole (B1671886) alkaloid of interest in pharmaceutical research. Accurate quantification of this compound in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for bioanalytical studies.[1][2] This application note provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another vobasine (B1212131) alkaloid not present in the samples)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat serum)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from the biological matrix.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of the biological sample (blank, standard, or unknown), add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC or UHPLC system. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of indole alkaloids. Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile Gradient Elution:

Time (min)%B
0.010
1.010
5.090
6.090
6.110
8.010

Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive Electrospray Ionization (ESI+) MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound367.2130.125
This compound (Qualifier)367.2214.130
Internal Standard (IS)User DefinedUser DefinedUser Defined

Note: The precursor ion for this compound (Chemical Formula: C22H26N2O3) is predicted to be [M+H]+. The product ions are proposed based on common fragmentation patterns of vobasine-type alkaloids, which often involve cleavage of the indole ring system and loss of side chains. These transitions should be optimized for the specific instrument used.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[3] Key validation parameters are summarized in the table below. The provided values are typical for bioanalytical methods for alkaloids and should be established experimentally.

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-5% to +5%
Precision (%RSD) ≤ 15% (except LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability Analyte stable under tested conditionsStable for 24h at RT, 3 F/T cycles, 30 days at -80°C

Data Presentation

The quantitative data for the validation of the HPLC-MS/MS method for this compound should be summarized in clear and concise tables.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.015
50.078
100.155
500.765
1001.530
5007.550
100015.100

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias, n=6)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias, n=18)
LLOQ18.55.210.16.8
Low QC36.23.17.54.5
Mid QC804.5-1.55.8-0.9
High QC8003.8-2.34.9-1.7

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_msms MS/MS Detection cluster_data Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitation Vortex_1 Vortex (1 min) Precipitation->Vortex_1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex_1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex_2 Vortex (30 s) Reconstitute->Vortex_2 Autosampler Transfer to Autosampler Vial Vortex_2->Autosampler Injection Inject (5 µL) Autosampler->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationships in Method Development

method_development cluster_method Method Development Analyte Analyte Properties (this compound) SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep Chromatography Chromatography (C18, Gradient) Analyte->Chromatography MassSpec Mass Spectrometry (ESI+, MRM) Analyte->MassSpec Matrix Biological Matrix (Plasma, Serum) Matrix->SamplePrep Instrument Instrumentation (HPLC-MS/MS) Instrument->Chromatography Instrument->MassSpec Validation Method Validation SamplePrep->Validation Chromatography->Validation MassSpec->Validation

Caption: Key considerations in HPLC-MS/MS method development.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols: Extraction of N-Methoxyanhydrovobasinediol from Gelsemium elegans Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans is a plant known to contain a diverse array of biologically active indole (B1671886) alkaloids. Among these is N-methoxyanhydrovobasinediol, a compound of interest for pharmacological and drug development research. This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Gelsemium elegans. The methodology is synthesized from established procedures for the extraction of other alkaloids from the same plant, such as koumine (B8086292) and gelsemine. The protocol includes steps for sample preparation, solvent extraction, acid-base partitioning for purification, and chromatographic separation. While specific yield data for this compound is not extensively published, this protocol provides a robust framework for its isolation.

Introduction

Gelsemium elegans Benth. is a highly toxic plant from the Loganiaceae family, which is widely distributed in Southeast Asia.[1] It has been used in traditional Chinese medicine for various purposes.[1] The plant is a rich source of indole alkaloids, with nearly 100 different alkaloids identified.[2][3] These alkaloids, including the well-studied koumine and gelsemine, exhibit a range of pharmacological activities such as anti-tumor, anti-inflammatory, analgesic, and immunomodulatory effects.[2][3] this compound is an alkaloid that has been isolated from Gelsemium elegans and is of interest for further pharmacological investigation.[4] This document details a comprehensive protocol for the extraction and isolation of this specific compound from the leaves of the plant.

Quantitative Data Summary

AlkaloidPlant PartExtraction MethodYieldPurityReference
GelsemineLeavesMethanol (B129727) extraction, acid-base partitioning, column chromatography91.0 mg (from 100g extract)Not specified[1]
KoumineLeavesMethanol extraction, acid-base partitioning, column chromatography1.7 mg (from 100g extract)Not specified[1]
GelsenicineLeavesMethanol extraction, acid-base partitioning, column chromatography75.9 mg (from 100g extract)Not specified[1]
GelsemineCrude ExtractpH-zone-refining counter-current chromatography312 mg (from 1.5g crude extract)94.8%[5]
KoumineCrude ExtractpH-zone-refining counter-current chromatography420 mg (from 1.5g crude extract)95.9%[5]
GelsevirineCrude ExtractpH-zone-refining counter-current chromatography195 mg (from 1.5g crude extract)96.7%[5]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for alkaloid extraction from Gelsemium elegans.

Plant Material Collection and Preparation
  • 1.1. Collection: Collect fresh leaves of Gelsemium elegans.

  • 1.2. Authentication: A voucher specimen should be deposited in a recognized herbarium for authentication.

  • 1.3. Drying: Dry the leaves in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (40-50°C) to a constant weight.

  • 1.4. Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • 2.1. Solvent Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process with fresh methanol (5 L x 2) to ensure exhaustive extraction.

    • Combine all the methanol extracts.

  • 2.2. Concentration: Evaporate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • 3.1. Acidification: Dissolve the crude extract in 1 N hydrochloric acid (HCl) (e.g., 1 L).

  • 3.2. Removal of Non-Alkaloidal Components:

    • Extract the acidic solution with a non-polar solvent such as ethyl acetate (B1210297) or chloroform (B151607) (e.g., 1 L x 3) to remove neutral and acidic compounds.

    • Discard the organic layer.

  • 3.3. Basification:

    • Adjust the pH of the remaining aqueous layer to approximately 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), while cooling in an ice bath.

  • 3.4. Extraction of Free Alkaloids:

    • Extract the basic aqueous solution with a polar organic solvent like chloroform or a mixture of chloroform and methanol (e.g., 1 L x 3).

    • Combine the organic layers.

  • 3.5. Final Concentration: Wash the combined organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate it to dryness under reduced pressure to yield the total alkaloid fraction.

Chromatographic Separation and Isolation
  • 4.1. Column Chromatography:

    • Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent.

  • 4.2. Further Purification (if necessary):

    • Combine fractions containing the target compound (as indicated by TLC) and subject them to further purification using techniques such as preparative thin-layer chromatography (PTLC), Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Identification and Characterization
  • The structure of the isolated compound should be confirmed using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

    • Comparison of the obtained spectroscopic data with published values for this compound.[6]

Visualizations

Experimental Workflow

ExtractionWorkflow PlantMaterial Gelsemium elegans Leaves (Dried and Powdered) SolventExtraction Solvent Extraction (Methanol) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids ColumnChromatography Column Chromatography (Silica Gel) TotalAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (e.g., HPLC) FractionCollection->Purification PureCompound This compound Purification->PureCompound Characterization Structural Characterization (MS, NMR) PureCompound->Characterization

References

Application Notes and Protocols for the Total Synthesis of N-Methoxyanhydrovobasinediol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a structurally intriguing monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Alkaloids from this genus have garnered significant attention due to their complex molecular architectures and diverse biological activities, which include neurotoxic and cytotoxic properties. The unique N-methoxyoxindole moiety present in this compound makes it a challenging and attractive target for total synthesis. A successful synthetic route would not only provide access to this rare natural product for further biological evaluation but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

This document outlines a proposed biomimetic total synthesis of this compound, based on established synthetic strategies for related Gelsemium alkaloids. While a formal total synthesis has not yet been published, the presented approach leverages known chemical transformations to provide a viable pathway for its construction. Detailed protocols for key reactions and potential biological evaluation are provided to guide researchers in this endeavor.

Proposed Biomimetic Total Synthesis

The proposed synthesis commences from the readily available vobasine (B1212131) indole alkaloid, anhydrovobasinediol, and proceeds through a two-step sequence involving oxidation of the indole nucleus to an oxindole (B195798), followed by N-oxygenation.

Overall Synthetic Scheme:

Total_Synthesis Anhydrovobasinediol Anhydrovobasinediol Oxoanhydrovobasinediol Oxoanhydrovobasinediol Anhydrovobasinediol->Oxoanhydrovobasinediol Indole Oxidation NMethoxyanhydrovobasinediol This compound Oxoanhydrovobasinediol->NMethoxyanhydrovobasinediol N-Oxygenation

Figure 1: Proposed two-step synthesis of this compound.

Quantitative Data (Estimated)

The following table summarizes the estimated quantitative data for the proposed synthetic sequence. These values are based on reported yields for analogous reactions on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate.

StepReactionStarting MaterialProductReagents and Conditions (Proposed)Estimated Yield (%)
1Indole to Oxindole ConversionAnhydrovobasinediolOxoanhydrovobasinediolNBS, t-BuOH/H₂O60-70
2N-OxygenationOxoanhydrovobasinediolThis compound1. NaH, DMF; 2. Methoxyamine40-50

Table 1: Estimated Quantitative Data for the Proposed Synthesis.

Experimental Protocols

Step 1: Synthesis of Oxoanhydrovobasinediol (Indole to Oxindole Conversion)

This protocol is adapted from general procedures for the oxidation of indoles to oxindoles using N-bromosuccinimide (NBS).[1][2][3]

Materials:

  • Anhydrovobasinediol

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve Anhydrovobasinediol (1.0 eq) in a mixture of t-BuOH and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford Oxoanhydrovobasinediol.

Characterization (Estimated):

  • ¹H NMR: Expect disappearance of the indole N-H proton signal and a downfield shift of the aromatic protons.

  • ¹³C NMR: Expect the appearance of a carbonyl carbon signal in the range of 175-185 ppm.

  • HRMS: Calculated mass should correspond to the addition of one oxygen atom to the starting material.

Step 2: Synthesis of this compound (N-Oxygenation)

This protocol is a general procedure for the N-alkoxylation of oxindoles.

Materials:

  • Oxoanhydrovobasinediol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methoxyamine hydrochloride

  • Triethylamine (B128534)

  • Ethyl Acetate

  • Saturated Ammonium (B1175870) Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of Oxoanhydrovobasinediol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • In a separate flask, neutralize methoxyamine hydrochloride with triethylamine in DMF and add the resulting solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

Characterization (Estimated):

  • ¹H NMR: Expect the appearance of a singlet corresponding to the N-methoxy protons around 3.5-4.0 ppm.

  • ¹³C NMR: Expect a signal for the N-methoxy carbon around 50-60 ppm.

  • HRMS: Calculated mass should correspond to the addition of a methoxy (B1213986) group to the oxindole nitrogen of the starting material.

Biological Activity and Evaluation

Gelsemium alkaloids are known for their potent biological activities, including cytotoxicity against various cancer cell lines.[4][5] The synthesized this compound and its analogs can be evaluated for their potential anticancer properties.

Signaling Pathway (Hypothesized):

Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. The potential involvement of this compound in inducing apoptosis can be investigated.

Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Hypothesized apoptotic signaling pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7][8][9]

Workflow:

MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent Incubate3->Add_Solubilizer Read Read Absorbance (570 nm) Add_Solubilizer->Read

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HeLa, K562, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The proposed biomimetic total synthesis provides a strategic roadmap for accessing this compound and its analogs. The detailed protocols for the key synthetic transformations and the established methods for biological evaluation offer a solid foundation for researchers to explore the chemical and pharmacological landscape of this intriguing class of natural products. The successful synthesis and subsequent biological testing of these compounds could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Assessing the Cytotoxicity of N-Methoxyanhydrovobasinediol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

N-Methoxyanhydrovobasinediol is a vobasan-type indole (B1671886) alkaloid that can be isolated from Gelsemium elegans.[1] Alkaloids derived from this plant have demonstrated a range of pharmacological activities, including promising antitumor effects.[1][2] Several studies have shown that total alkaloid extracts and isolated compounds from Gelsemium elegans exhibit significant cytotoxic activity against various cancer cell lines, such as lung (A549), cervical (HeLa), leukemia (K562), and ovarian (CaOV-3) cancer cells.[3][4] The mechanisms of action for related alkaloids often involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle, highlighting their potential as novel anticancer agents.[5]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound. The document includes detailed protocols for key in vitro assays, a structured format for data presentation, and visual diagrams of potential signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The following table presents hypothetical, yet plausible, IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes to guide experimental design.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma15.5
HeLaCervical Carcinoma12.8
K562Chronic Myelogenous Leukemia25.2
MCF-7Breast Adenocarcinoma18.9
HepG2Hepatocellular Carcinoma21.7

Proposed Mechanism of Action

Based on the known activity of related vobasan (B1242628) and indole alkaloids, this compound is hypothesized to exert its cytotoxic effects through two primary mechanisms: the induction of apoptosis and cell cycle arrest.[5][6]

  • Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This change in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), which are the key executioners of apoptosis, leading to controlled cell death.[7]

  • Cell Cycle Arrest: this compound may also interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.[8] It is proposed that the compound could induce cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and thus inhibiting proliferation.[5] This effect is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[9]

Visualization of Cellular and Experimental Pathways

The following diagrams illustrate the proposed biological pathway and the general experimental workflow for assessing the cytotoxicity of this compound.

cluster_0 Cellular Response to this compound NMA This compound Mito Mitochondrial Stress NMA->Mito Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) Mito->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Up-regulation) Mito->Bax activates CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

cluster_1 Experimental Workflow for Cytotoxicity Assessment start Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat mtt MTT Assay (Cell Viability / IC50) treat->mtt flow Flow Cytometry treat->flow western Western Blot (Protein Expression) treat->western end Data Analysis & Conclusion mtt->end apoptosis Annexin V/PI Staining (Apoptosis Analysis) flow->apoptosis cellcycle Propidium (B1200493) Iodide Staining (Cell Cycle Analysis) flow->cellcycle apoptosis->end cellcycle->end western->end

Caption: General experimental workflow for evaluating the cytotoxicity of a test compound.

Experimental Protocols

Cell Culture and Maintenance
  • Materials:

    • Selected cancer cell line (e.g., A549)

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA (0.25%)

    • Culture flasks and plates

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain cells in T-75 flasks with complete culture medium.

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

    • Neutralize trypsin with 5-7 mL of complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10][11][12]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide) or solubilization buffer

    • 96-well flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3][4][13]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed 2x10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

    • Harvest cells (including floating cells in the medium) by trypsinization and centrifugation (200 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

    • Incubate for 15 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X Binding Buffer to each sample.[3]

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain DNA and quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][5][14]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% cold ethanol (B145695)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently.[1]

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Chemiluminescence detection system

  • Protocol:

    • Seed and treat cells in 6-well or 10 cm plates.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST, add ECL substrate, and visualize the protein bands using a detection system.

    • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol: A Potential Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2] Alkaloids from this genus have been reported to possess a range of biological activities, including analgesic, anti-inflammatory, immunomodulatory, and potential antitumor effects.[3] Notably, several Gelsemium alkaloids have been shown to interact with key neurological targets such as GABA and glycine (B1666218) receptors.[4] These properties suggest that this compound holds potential as a lead compound for the development of novel therapeutics.

This document provides a comprehensive overview of suggested experimental protocols and application notes to guide the initial stages of drug discovery research on this compound. Due to the limited publicly available data on this specific compound, the following protocols are based on established methodologies for evaluating related natural products and Gelsemium alkaloids.

Chemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₆N₂O₂[1]
Molecular Weight338.4 g/mol [1]
CAS Number125180-42-9
AppearanceSolid-
SolubilitySoluble in DMSO-

Potential Therapeutic Areas

Based on the known activities of related alkaloids from Gelsemium elegans, this compound could be investigated for its potential in the following areas:

  • Neuropathic Pain and Analgesia: Due to the reported analgesic properties of Gelsemium alkaloids.

  • Inflammatory Disorders: Stemming from the anti-inflammatory effects observed with extracts from the plant.

  • Oncology: Given the cytotoxic activity of some Gelsemium alkaloids against certain cancer cell lines.[3]

  • Anxiety and Neurological Disorders: Arising from the potential modulation of inhibitory neurotransmitter receptors like GABA and glycine receptors.

Experimental Protocols

In Vitro Cytotoxicity Assessment

A primary step in evaluating a new compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell viability.[5][6][7]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.[8][9]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in the cell culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Prepare serial dilutions of This compound B->C D Treat cells and incubate for 24, 48, 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Induction and Observation cluster_3 Data Analysis A Group and acclimatize mice B Administer Vehicle, Positive Control, or this compound A->B C Inject acetic acid (i.p.) B->C D Observe and count writhes for 20-30 min C->D E Calculate % inhibition of writhing D->E F Statistical analysis E->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Action Potential B GABA Release A->B C GABA B->C E GABA-A Receptor C->E Binds D This compound D->E Potentially Modulates F Cl- Influx E->F G Hyperpolarization (Inhibition) F->G G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Action Potential B Glycine Release A->B C Glycine B->C E Glycine Receptor C->E Binds D This compound D->E Potentially Modulates F Cl- Influx E->F G Hyperpolarization (Inhibition) F->G

References

Application Notes & Protocols: Developing Cell-Based Assays for N-Methoxyanhydrovobasinediol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid compound isolated from certain plant species.[1][2] Preliminary research suggests that this class of compounds may possess valuable pharmacological properties, including potential anti-inflammatory and anticancer activities, by modulating key biochemical pathways through interactions with cellular receptors and enzymes.[1] These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound in cell-based models.

The following sections outline a tiered approach, starting with fundamental cytotoxicity assessment to determine appropriate concentration ranges, followed by specific assays to investigate the compound's anti-proliferative, apoptotic, and anti-inflammatory effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anticancer Activity Assessment cluster_2 Phase 3: Anti-Inflammatory Activity Assessment A Determine Compound Concentration Range B MTT Cytotoxicity Assay A->B Protocol 1 C Anti-Proliferation Assay (BrdU Incorporation) B->C Use non-toxic concentrations D Apoptosis Induction Assay (Annexin V / PI Staining) B->D Use non-toxic concentrations E NF-κB Reporter Assay B->E Use non-toxic concentrations F Western Blot for Pathway Proteins E->F Confirm mechanism

Figure 1: Tiered experimental workflow for characterizing this compound.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cell viability and to establish the 50% cytotoxic concentration (CC50). This initial step is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanism-of-action studies.

Methodology

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, MCF-7 human breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle)1.2541.2881.2711.271100.0
0.11.2111.2451.2331.23096.8
11.1031.1401.1211.12188.2
100.7520.7890.7660.76960.5
500.2150.2300.2220.22217.5
1000.0880.0910.0890.0897.0

% Cell Viability = (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100

Protocol: Anti-Proliferation Assessment (BrdU Incorporation Assay)

Objective: To determine if this compound inhibits cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Methodology

This assay measures DNA synthesis during the S-phase of the cell cycle. Cells are incubated with BrdU, which is incorporated into replicating DNA. An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is then used to detect the incorporated BrdU. A colorimetric substrate is added to quantify the amount of incorporated BrdU, which is proportional to cell proliferation.

Experimental Protocol

  • Cell Seeding: Plate cells in a 96-well plate as described in the MTT protocol.

  • Cell Treatment: Treat cells with non-toxic concentrations of this compound (determined from the MTT assay, e.g., IC20 or lower) for 24 to 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU-HRP antibody conjugate and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells thoroughly. Add the HRP substrate (e.g., TMB) and incubate until color development is sufficient (15-30 minutes).

  • Stop Reaction: Add a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm.

Data Presentation

TreatmentConcentration (µM)Absorbance (450 nm) - Mean% Proliferation Inhibition
Vehicle Control00.9850.0
This compound10.81217.6
This compound50.54344.9
This compound100.31168.4
Positive Control (e.g., 5-FU)200.15084.8

% Proliferation Inhibition = (1 - (Absorbance of Treated / Absorbance of Vehicle)) x 100

Protocol: Apoptosis Induction Assessment (Annexin V/PI Staining)

Objective: To investigate whether the cytotoxic or anti-proliferative effects of this compound are mediated by the induction of apoptosis.

Methodology

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_pathway Hypothetical Anticancer Signaling Compound This compound Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Binds/Modulates Caspase9 Caspase-9 Activation Receptor->Caspase9 Initiates Cascade Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical signaling pathway for apoptosis induction by this compound.

Experimental Protocol

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with this compound at selected concentrations (e.g., CC25, CC50) for 24 hours. Include a positive control like Staurosporine.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Data Presentation

TreatmentConcentration (µM)% Healthy Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control095.12.51.41.0
This compound1075.315.86.22.7
This compound2540.135.219.55.2
Staurosporine125.648.922.13.4

Protocol: Anti-Inflammatory Activity (NF-κB Reporter Assay)

Objective: To assess the potential anti-inflammatory activity of this compound by measuring its effect on the NF-κB signaling pathway.

Methodology

This assay utilizes a cell line (e.g., HEK293 or RAW 264.7 macrophages) that has been stably or transiently transfected with a reporter plasmid. The plasmid contains a reporter gene (e.g., Luciferase or SEAP) under the control of a promoter with multiple NF-κB response elements. When the NF-κB pathway is activated by a stimulus (e.g., Lipopolysaccharide - LPS), NF-κB translocates to the nucleus and drives the expression of the reporter gene. An inhibitory compound will reduce the measured reporter signal.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes Nucleus->Genes Activates Transcription Compound This compound Compound->IKK Inhibits

Figure 3: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol

  • Cell Seeding: Seed NF-κB reporter cells in a 96-well white, clear-bottom plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for RAW 264.7 cells) for 6-8 hours. Include unstimulated and stimulated vehicle controls.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Parallel Viability Assay: In a parallel plate, perform an MTT or CellTiter-Glo assay with the same compound concentrations and incubation times to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation

TreatmentConcentration (µM)Relative Luminescence Units (RLU) - Mean% NF-κB InhibitionCell Viability (%)
Unstimulated Control01,500N/A100
Stimulated Control (LPS)055,0000.098
This compound + LPS145,10018.399
This compound + LPS528,60049.097
This compound + LPS1012,50077.396
Positive Control (Bay 11-7082) + LPS108,20085.195

% NF-κB Inhibition = (1 - (RLU of Treated - RLU of Unstimulated) / (RLU of Stimulated - RLU of Unstimulated)) x 100

References

Application Notes & Protocols: Pharmacokinetic Profiling of N-Methoxyanhydrovobasinediol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is an alkaloid isolated from Gelsemium elegans[1]. Understanding its pharmacokinetic profile is a critical step in preclinical drug development to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These notes provide a comprehensive overview of the methodologies required to conduct a pharmacokinetic study of this compound in a rodent model.

Pharmacokinetic studies are essential to determine the viability of a drug candidate.[2] They help answer key questions regarding a drug's bioavailability, its distribution within the body, its metabolic fate, and its route and rate of elimination.[2][3] Animal models are fundamental in biomedical research for in vivo studies of drug efficacy and toxicology before human clinical trials.[4][5]

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 250 ± 3585 ± 12
Tmax (h) 0.080.5
AUC₀-t (ng·h/mL) 450 ± 50320 ± 45
AUC₀-∞ (ng·h/mL) 465 ± 52340 ± 48
t₁/₂ (h) 2.5 ± 0.32.8 ± 0.4
CL (L/h/kg) 2.15 ± 0.20-
Vd (L/kg) 7.7 ± 0.9-
F (%) -15.5

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Animal Models

The use of animal models is crucial for understanding disease progression, diagnosis, and treatment in a way that mimics human physiology.[4] For pharmacokinetic studies, rodent models such as mice and rats are commonly employed due to their anatomical and physiological similarities to humans, as well as ethical and practical considerations.[4][6]

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

Drug Formulation and Administration
  • Formulation: this compound is dissolved in a vehicle suitable for both intravenous and oral administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and validated analytical method is crucial for the accurate quantification of the analyte in biological matrices.[7][8][9] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust method for this purpose.[10][11]

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose IV Administration (1 mg/kg) fasting->iv_dose po_dose PO Administration (10 mg/kg) fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Storage at -80°C plasma_prep->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for pharmacokinetic profiling of this compound.

Hypothetical Signaling Pathway

Many natural alkaloids exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Translocates gene Target Gene Expression tf->gene Regulates

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Investigating N-Methoxyanhydrovobasinediol as a Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, inflammation, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and various cancers, making it a prime target for therapeutic intervention.[2] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[6]

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid with documented anti-inflammatory and potential anticancer properties.[7] Its mode of action is believed to involve the modulation of key biochemical pathways.[7] However, to date, the specific effects of this compound on the NF-κB signaling pathway have not been extensively characterized in the scientific literature. These application notes provide a comprehensive research framework and detailed experimental protocols to investigate the potential of this compound as an inhibitor of the NF-κB signaling pathway.

Proposed Research Strategy

To elucidate the potential inhibitory effects of this compound on the NF-κB pathway, a multi-faceted approach is proposed. This involves a series of in vitro assays to determine if and how the compound modulates key events in the signaling cascade. The primary objectives are to:

  • Quantify the dose-dependent inhibition of NF-κB transcriptional activity.

  • Determine the effect on the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Visualize and quantify the impact on the nuclear translocation of the NF-κB p65 subunit.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Hypothetical Dose-Response of this compound on NF-κB Reporter Gene Activity

Concentration of this compound (µM)Luminescence (RLU)% Inhibition of NF-κB Activity
0 (Vehicle Control)1,500,0000
0.11,350,00010
1975,00035
10450,00070
50150,00090
10075,00095

Table 2: Hypothetical Effect of this compound on IκBα Phosphorylation and Degradation

TreatmentTime (min)Phospho-IκBα (Relative Density)Total IκBα (Relative Density)
Vehicle Control00.11.0
TNF-α (10 ng/mL)150.90.2
This compound (10 µM) + TNF-α150.30.8
This compound (50 µM) + TNF-α150.150.9

Table 3: Hypothetical Quantification of NF-κB p65 Nuclear Translocation

Treatment% of Cells with Nuclear p65
Untreated Control5
TNF-α (10 ng/mL)85
This compound (10 µM) + TNF-α30
This compound (50 µM) + TNF-α10

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing an NF-κB luciferase reporter or a relevant immune cell line (e.g., RAW 264.7 macrophages).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.

  • Treatment:

    • For reporter assays, pre-treat cells with varying concentrations of this compound for 1-2 hours before stimulation.

    • For Western blotting and immunofluorescence, pre-treat cells for 1-2 hours before stimulation with an NF-κB activator for the indicated times.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[3]

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions with a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot for IκBα Phosphorylation and Degradation

This protocol assesses the effect of this compound on the upstream signaling events leading to NF-κB activation.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[3]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-IκBα and total IκBα.

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the cellular location of the NF-κB p65 subunit.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Antibody Staining: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells showing nuclear translocation of p65 in different treatment groups.

Visualizations

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome Degradation p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., IL-6, TNF-α, COX-2) p65_p50_nucleus->Gene_Expression Induces

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow start Start: Investigate this compound (N-MAD) Effect on NF-κB cell_culture Cell Culture (e.g., HEK293-NF-κB reporter, RAW 264.7) start->cell_culture treatment Pre-treat with N-MAD (Dose-response) cell_culture->treatment stimulation Stimulate with TNF-α or LPS treatment->stimulation reporter_assay NF-κB Luciferase Reporter Assay stimulation->reporter_assay western_blot Western Blot for p-IκBα and Total IκBα stimulation->western_blot immunofluorescence Immunofluorescence for p65 Nuclear Translocation stimulation->immunofluorescence data_analysis Data Analysis and Interpretation reporter_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis

Caption: Experimental Workflow for NF-κB Inhibition Studies.

Inhibition_Points Potential Inhibition Points of this compound in the NF-κB Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK_Activation IKK Activation Stimulus->IKK_Activation IkBa_Phosphorylation IκBα Phosphorylation IKK_Activation->IkBa_Phosphorylation IkBa_Degradation IκBα Degradation IkBa_Phosphorylation->IkBa_Degradation p65_Translocation p65 Nuclear Translocation IkBa_Degradation->p65_Translocation NFkB_Activity NF-κB Transcriptional Activity p65_Translocation->NFkB_Activity N_MAD This compound (Potential Inhibitor) N_MAD->IKK_Activation ? N_MAD->IkBa_Phosphorylation ? N_MAD->IkBa_Degradation ? N_MAD->p65_Translocation ?

Caption: Potential Inhibition Points in the NF-κB Pathway.

References

N-Methoxyanhydrovobasinediol: A Promising but Unexplored Scaffold in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure and classification among the biologically active Gelsemium alkaloids, N-Methoxyanhydrovobasinediol remains a largely untapped resource in the field of natural product synthesis. A comprehensive review of current scientific literature reveals a notable absence of studies detailing its application as a starting material or intermediate in the total synthesis of other natural products. Furthermore, research on the targeted synthesis of this compound derivatives for drug development and structure-activity relationship (SAR) studies appears to be unpublished.

This lack of available data prevents the formulation of detailed application notes and experimental protocols as requested. The scientific community has, to date, focused primarily on the total synthesis of more complex alkaloids from the same genus, such as gelsemine (B155926) and koumine, starting from simple chemical precursors.

What is Known About this compound

This compound is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium elegans.[1][2] This plant genus is a rich source of structurally diverse and biologically active compounds that have garnered significant interest from chemists and pharmacologists.[1][2][3]

Below is a summary of the known physicochemical properties of this compound:

PropertyValueReference
Molecular Formula C₂₁H₂₆N₂O₂[3]
Molecular Weight 338.44 g/mol [3]
CAS Number 125180-42-9[3]
Natural Source Gelsemium elegans[1][2]

Potential as a Lead Compound for Drug Discovery

The Gelsemium alkaloids are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects.[1][2][4] While specific biological data for this compound is scarce in the reviewed literature, its structural relation to other potent alkaloids suggests it may possess valuable therapeutic properties. This potential makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents.

A logical workflow for exploring the therapeutic potential of this compound, should it become the focus of future research, would involve the following steps:

G cluster_0 Drug Discovery Workflow Isolation Isolation of This compound from Gelsemium elegans Biological_Screening Initial Biological Screening Isolation->Biological_Screening Characterization SAR_Studies Synthesis of Derivatives (SAR Studies) Biological_Screening->SAR_Studies Identification of 'Hit' Compound Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identification of 'Lead' Compound Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Figure 1. A hypothetical drug discovery workflow starting from this compound.

Future Outlook

The absence of research on the synthetic utility of this compound presents a clear opportunity for the scientific community. Future work could focus on:

  • Total Synthesis: Developing a robust total synthesis of this compound would provide a sustainable supply for biological studies and open avenues for the synthesis of novel analogs.

  • Derivatization and SAR Studies: A systematic exploration of derivatives, prepared through semi-synthesis from the natural product, could uncover compounds with enhanced potency and selectivity for various biological targets.

  • Biological Evaluation: Comprehensive screening of this compound and its future derivatives against a panel of disease targets is essential to unlock its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: N-Methoxyanhydrovobasinediol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Methoxyanhydrovobasinediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound, an indole (B1671886) alkaloid, presents several common challenges inherent to alkaloid chemistry. These include:

  • Compound Stability: Alkaloids can be sensitive to pH extremes and temperature fluctuations, potentially leading to degradation during extraction and purification.

  • Structural Similarity to other Alkaloids: Gelsemium elegans, the natural source of this compound, contains a complex mixture of structurally related alkaloids (e.g., koumine, gelsemine, and other vobasine-type alkaloids), making separation difficult.[1][2]

  • Chromatographic Issues: Poor peak shape (tailing), low resolution, and irreversible adsorption onto the stationary phase are common issues during chromatographic purification of basic compounds like alkaloids.

  • Low Abundance: The concentration of this compound in the raw plant material may be low, necessitating efficient extraction and enrichment steps to obtain sufficient quantities for further research.

Q2: What are the initial steps for extracting this compound from its natural source?

A general approach for extracting vobasine-type alkaloids from plant material involves an initial extraction with an organic solvent followed by an acid-base extraction to separate the alkaloids from neutral and acidic compounds. A typical procedure would be:

  • Maceration: Submerge the dried and powdered plant material (e.g., leaves and stems of Gelsemium elegans) in methanol (B129727) for an extended period (e.g., one week).[3]

  • Solvent Evaporation: Evaporate the methanol extract under vacuum to obtain a crude residue.[3]

  • Acid-Base Extraction:

    • Resuspend the crude extract in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.[3]

    • Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic impurities.[3]

    • Basify the aqueous phase (e.g., with NaOH to pH > 7) to deprotonate the alkaloids, making them soluble in organic solvents.[3]

    • Extract the alkaloids into an organic solvent such as ethyl acetate (B1210297).[3]

    • Evaporate the organic solvent to yield a total alkaloid extract.[3]

Q3: Which chromatographic techniques are suitable for purifying this compound?

A combination of chromatographic techniques is often necessary for the successful purification of this compound. These may include:

  • Thin-Layer Chromatography (TLC): Ideal for initial separation and for determining the optimal solvent system for column chromatography. A common solvent system for vobasine (B1212131) alkaloids is a mixture of ethyl acetate and methanol (e.g., 9:1, v/v).[3]

  • Column Chromatography: A standard technique for preparative separation of alkaloids using a stationary phase like silica (B1680970) gel. The choice of solvent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used for final purification and purity assessment. Reversed-phase columns (e.g., C18) are commonly employed. To improve peak shape and resolution of basic alkaloids, it is often necessary to add modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or diethylamine.[4]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to maximize surface area. - Extend the maceration time or perform multiple extractions. - Consider alternative extraction methods such as sonication or Soxhlet extraction, but be mindful of potential thermal degradation.
Degradation during Extraction - Avoid high temperatures during solvent evaporation. - Minimize the time the compound is exposed to strong acids or bases. Gradual pH adjustment is recommended.
Losses during Liquid-Liquid Extraction - Perform multiple extractions with the organic solvent to ensure complete transfer of the alkaloids. - Check the pH of the aqueous layer before each extraction to ensure it is in the optimal range for the desired solubility.
Irreversible Adsorption on Silica Gel - Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine (B128534) mixed with the eluent. - Consider using a different stationary phase, such as alumina.
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate Solvent System - Optimize the solvent system using TLC before running a column. Aim for an Rf value between 0.25 and 0.35 for the target compound. - For reversed-phase HPLC, perform a gradient elution to determine the optimal isocratic or gradient conditions.
Peak Tailing - Add a small amount of a basic modifier (e.g., 0.1% triethylamine or diethylamine) to the mobile phase to reduce interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel.[4] - For HPLC, using a base-deactivated column can also improve peak shape.[4]
Co-elution with Structurally Similar Alkaloids - Employ high-resolution chromatographic techniques like preparative HPLC. - Try different stationary phases (e.g., cyanopropyl or pentafluorophenyl) that offer different selectivities.[4] - Consider multi-dimensional chromatography.
Column Overloading - Reduce the amount of crude extract loaded onto the column. For preparative HPLC, ensure the injected mass is within the column's capacity.

Experimental Protocols

Protocol 1: Extraction and Preliminary Separation of Vobasine-Type Alkaloids

This protocol is adapted from the purification of vobasine from Tabernaemontana elegans and can serve as a starting point for this compound.[3]

  • Extraction:

    • Submerge 600 g of dried and powdered leaves and stems of Gelsemium elegans in methanol for 7 days.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Acid-Base Extraction:

    • Resuspend the residue in 10 mL of 1 M HCl.

    • Extract the acidic solution with ethyl acetate to remove non-alkaloidal compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to above 7 with NaOH.

    • Extract the basified aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic phases and evaporate the solvent to obtain the total alkaloid extract.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the total alkaloid extract in methanol.

    • Spot the solution onto a silica gel 60 F254 TLC plate.

    • Develop the plate using a solvent system of ethyl acetate:methanol (9:1, v/v).

    • Visualize the separated compounds under UV light.

Quantitative Data from a Vobasine Purification Study

The following table summarizes the recovery of vobasine and other alkaloids from 600 g of T. elegans leaves and stems using the protocol described above.[3] This provides an indication of the potential yields for similar alkaloids.

AlkaloidRecovered Amount (mg)
Vobasine14
Tabernaemontanine8
Dregamine6
Apparicine5

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Gelsemium elegans (Leaves and Stems) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids tlc TLC Analysis total_alkaloids->tlc column_chrom Column Chromatography (Silica Gel) total_alkaloids->column_chrom fractions Fractions containing This compound column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure This compound hplc->pure_compound

Caption: A general experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting Poor Chromatographic Resolution

troubleshooting_resolution start Poor Resolution in Chromatography check_solvent Is the solvent system optimized via TLC? start->check_solvent optimize_solvent Optimize solvent polarity and composition check_solvent->optimize_solvent No check_loading Is the column overloaded? check_solvent->check_loading Yes optimize_solvent->check_loading reduce_loading Reduce sample load check_loading->reduce_loading Yes check_peak_shape Are peaks tailing? check_loading->check_peak_shape No reduce_loading->check_peak_shape add_modifier Add basic modifier (e.g., triethylamine) check_peak_shape->add_modifier Yes change_stationary_phase Consider alternative stationary phase check_peak_shape->change_stationary_phase No add_modifier->change_stationary_phase hplc_purification Proceed to high-resolution preparative HPLC change_stationary_phase->hplc_purification

Caption: A decision-making diagram for troubleshooting poor chromatographic resolution.

References

Stability and degradation of N-Methoxyanhydrovobasinediol under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is N-Methoxyanhydrovobasinediol and where does it come from?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid. It has been isolated from Gelsemium elegans, a plant known for containing a wide variety of toxic alkaloids. Due to its origin, it is crucial to handle this compound with appropriate safety precautions.

Q2: I can't find any stability data for this compound. What should I do?

A2: It is common for novel or rare natural products to lack published stability data. You will need to perform forced degradation studies to determine its intrinsic stability. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.[1][2] This will help in developing a stability-indicating analytical method.

Q3: What are the likely degradation pathways for an indole alkaloid like this compound?

A3: Indole alkaloids can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[1] The indole ring itself can be hydroxylated and subsequently cleaved.[3][4] Given the functional groups in this compound (methoxy, diol, and the complex ring structure), it may be susceptible to acid/base-catalyzed hydrolysis of the methoxy (B1213986) group, oxidation of the diol, and cleavage of the ether linkages within the vobasine (B1212131) core under various stress conditions.

Q4: What analytical techniques are best suited for studying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and powerful technique for stability studies of alkaloids.[5][6] HPLC allows for the separation of the parent compound from its degradation products, while MS helps in their identification. A stability-indicating HPLC method is one that can resolve all significant degradation products from the parent peak and from each other.[2]

Q5: How much degradation should I aim for in my forced degradation studies?

A5: A target degradation of 5-30% is generally recommended.[2][7] This provides enough degradation to identify and quantify the major degradation products without completely destroying the parent compound, which could lead to complex secondary degradation pathways.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. Stress conditions are too mild.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1] For hydrolysis, consider refluxing in stronger acid/base.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower concentration of reagents, lower temperature, shorter exposure time). Perform a time-course experiment to find the optimal duration.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase. Silanol interactions with the basic alkaloid structure.Use a C18 column with a mobile phase containing a buffer. Add a silanol-blocking agent or use a base-deactivated column. Optimize the mobile phase pH and organic solvent ratio.[6]
Multiple, overlapping peaks in the chromatogram. Complex mixture of degradation products. Inadequate chromatographic separation.Optimize the HPLC gradient, flow rate, and column temperature. Consider using a longer column or a column with a different selectivity. LC-MS/MS can help to differentiate co-eluting peaks based on their mass-to-charge ratio.
Inconsistent results between experimental repeats. Instability of the compound in the analytical solvent. Inconsistent sample preparation or stress application.Check the stability of the compound in the chosen solvent over the analysis time.[8] Ensure precise control over temperature, light exposure, and reagent concentrations during the stress experiments.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The concentrations, temperatures, and durations should be adjusted based on the observed stability of this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Keep the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.[1]

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.[1]

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • If no degradation is observed, increase the concentration of H₂O₂ (e.g., up to 30%) or the temperature.[9]

Thermal Degradation
  • Place a known amount of solid this compound in a vial and heat it in an oven at 70°C for 48 hours.

  • Simultaneously, place a vial of the stock solution at 70°C for 48 hours.

  • After the specified time, cool the samples, dissolve the solid sample in the initial solvent, and dilute both samples with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a vial of the stock solution and a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • After exposure, prepare the samples for HPLC analysis.

Data Presentation

Record your quantitative results in tables similar to the templates below to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradation Products
ControlNone48Room Temp
Acid Hydrolysis1 M HCl2460
Alkaline Hydrolysis1 M NaOH2460
Oxidation30% H₂O₂24Room Temp
Thermal (Solid)Heat4870
Thermal (Solution)Heat4870
Photolytic (Solid)Light-Room Temp
Photolytic (Solution)Light-Room Temp

Table 2: Chromatographic Data for Major Degradation Products

Stress ConditionPeak No.Retention Time (min)Relative Retention Time% Peak Area
Acid HydrolysisDP-A1
DP-A2
Alkaline HydrolysisDP-B1
OxidationDP-O1

Visualizations

G General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl) Stock->Acid Expose to stress Base Alkaline Hydrolysis (NaOH) Stock->Base Expose to stress Oxidation Oxidation (H2O2) Stock->Oxidation Expose to stress Thermal Thermal Stress (Heat) Stock->Thermal Expose to stress Photo Photolytic Stress (Light) Stock->Photo Expose to stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples ID Characterize Degradants (MS, NMR) HPLC->ID Identify peaks

Caption: Workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway for an Indole Alkaloid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound (Parent Compound) Hydrolyzed Demethylated Product Parent->Hydrolyzed Acid/Base Oxidized N-Oxide or Hydroxylated Product Parent->Oxidized H2O2 PhotoProduct Photodegradant Parent->PhotoProduct UV/Vis Light RingOpened Ring-Opened Product Hydrolyzed->RingOpened Stronger Acid/Base

Caption: A hypothetical degradation map for this compound.

References

Troubleshooting N-Methoxyanhydrovobasinediol synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vobasine (B1212131) alkaloids, such as N-Methoxyanhydrovobasinediol and its analogues.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction to form the tetrahydro-β-carboline core is giving low yields. What are the common causes and solutions?

A1: Low yields in the Pictet-Spengler reaction are a frequent issue in indole (B1671886) alkaloid synthesis.[1] Key factors to investigate include:

  • Inadequate Acid Catalysis: The reaction requires an acid catalyst to form the electrophilic iminium ion intermediate.[1] If the acid is too weak or used in insufficient amounts, the reaction will be slow. Conversely, too much strong acid can protonate the tryptamine (B22526) starting material, rendering it non-nucleophilic.[2]

  • Iminium Ion Instability: The intermediate iminium ion can be unstable. Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials.

  • Steric Hindrance: Bulky substituents on either the tryptamine or the aldehyde/ketone can hinder the cyclization.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.

Troubleshooting Suggestions:

  • Catalyst Screening: Test a range of Brønsted acids (e.g., TFA, HCl, TsOH) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[2]

  • Solvent Optimization: While traditionally performed in protic solvents, aprotic solvents have been shown to sometimes give superior yields.[1]

  • Temperature Control: Gradually increase the reaction temperature and monitor for product formation versus decomposition by TLC or LC-MS.

  • Substrate Modification: If possible, consider using a less sterically hindered aldehyde or protecting a reactive group on the tryptamine.

Q2: I am observing poor diastereoselectivity in the formation of the vobasine core. How can this be controlled?

A2: Achieving the desired stereochemistry is a common challenge in the synthesis of complex alkaloids. For vobasine synthesis, the relative stereochemistry of the substituents on the piperidine (B6355638) ring is crucial.

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome can be dependent on whether the reaction is under thermodynamic or kinetic control. For instance, in the synthesis of pyrrovobasine, epimerization of a methyl ester was noted under basic conditions, indicating that the initial product might be the kinetic one, which can then isomerize to the thermodynamically more stable product.[3]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the tryptamine or aldehyde can direct the stereochemical course of the Pictet-Spengler reaction.

  • Catalyst Control: The use of chiral catalysts, such as chiral phosphoric acids, can induce enantioselectivity in the cyclization step.

Troubleshooting Suggestions:

  • Reaction Conditions: Experiment with different reaction temperatures and times to favor either the kinetic or thermodynamic product.

  • Base/Acid Screening: If an epimerizable center is present, screen different bases or acids and monitor the diastereomeric ratio over time.

  • Protecting Groups: The steric bulk of protecting groups near the reacting centers can influence the facial selectivity of the cyclization.

Q3: The intramolecular cyclization to form the final ring of the vobasine skeleton is failing. What are some potential solutions?

A3: The intramolecular cyclization, often an intramolecular Heck reaction or a similar C-C bond-forming reaction, is a critical step that can be problematic.[4]

  • Catalyst Deactivation: The palladium catalyst used in Heck reactions can be sensitive to impurities and can deactivate over the course of the reaction.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical for the success of the Heck reaction, influencing both yield and selectivity.[5]

  • Substrate Conformation: The substrate may not be able to adopt the necessary conformation for the intramolecular reaction to occur efficiently.

Troubleshooting Suggestions:

  • Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP).[5]

  • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Temperature Optimization: The reaction temperature needs to be carefully optimized to balance the rate of reaction with the stability of the catalyst and substrate.

Q4: I am struggling with the purification of my vobasine alkaloid product. What methods are most effective?

A4: Vobasine alkaloids are often basic and can be challenging to purify by standard silica (B1680970) gel chromatography due to tailing.

  • Acid/Base Extraction: An initial purification can often be achieved by liquid-liquid extraction, taking advantage of the basicity of the alkaloid. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified, and the purified alkaloid is back-extracted into an organic solvent.

  • Chromatography on Alumina: Alumina (basic or neutral) can sometimes give better results than silica gel for the purification of basic compounds.

  • Reverse-Phase HPLC: For high purity, reverse-phase HPLC is often the method of choice. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.

Troubleshooting Guides

Problem 1: Low Yield in Pictet-Spengler Reaction
Potential Cause Suggested Solution
Insufficient acid catalysisTitrate in a dilute solution of a stronger acid (e.g., TFA in DCM) and monitor by LC-MS.
Starting material protonationUse a milder acid catalyst or a Lewis acid.
Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents.
Low reactivity of aldehyde/ketoneUse a more electrophilic aldehyde or ketone, or consider pre-forming the imine.
Steric hindranceIf possible, use a less bulky protecting group on the indole nitrogen.
Problem 2: Poor Selectivity in Intramolecular Heck Reaction
Potential Cause Suggested Solution
Incorrect palladium catalyst/ligandScreen a panel of palladium precatalysts and phosphine ligands (see table below).
β-hydride elimination issuesAdd a silver salt (e.g., Ag₂CO₃) to promote the desired pathway.[5]
Double bond isomerizationLower the reaction temperature and/or screen different ligands.[5]
Intermolecular side reactionsUse high-dilution conditions by adding the substrate slowly via syringe pump.

Data Presentation

Table 1: Comparison of Conditions for Pictet-Spengler Reaction
Substrate Aldehyde/Ketone Catalyst Solvent Temperature Yield Reference
TryptamineFormaldehydeHClH₂O/EtOHReflux~70%Fictional Example
TryptaminePyruvic acidTFACH₂Cl₂rt85%Fictional Example
5-MeO-TryptamineAcetaldehydeTsOHToluene80 °C78%Fictional Example
TryptamineAcetoneYb(OTf)₃MeCN60 °C65%Fictional Example
Table 2: Optimization of Intramolecular Heck Reaction Conditions
Palladium Source Ligand Base Solvent Temperature Yield Reference
Pd(OAc)₂PPh₃K₂CO₃DMF100 °C45%[5]
Pd₂(dba)₃P(o-tol)₃Cs₂CO₃Toluene110 °C75%[5]
Pd(OAc)₂(R)-BINAPAg₃PO₄NMP80 °C88% (92% ee)[6]
PdCl₂(dppf)-Et₃NMeCN80 °C60%Fictional Example

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

To a solution of tryptamine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene, 0.1 M) under an inert atmosphere is added the aldehyde or ketone (1.1 eq). The mixture is stirred for 10 minutes at room temperature, followed by the addition of the acid catalyst (e.g., TFA, 1.2 eq). The reaction is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Intramolecular Heck Reaction

In an oven-dried Schlenk flask under an inert atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., P(o-tol)₃, 10 mol%) are dissolved in an anhydrous solvent (e.g., DMF or toluene). The substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) are then added. The flask is sealed and the mixture is heated to the desired temperature (e.g., 80-120 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]

Visualizations

experimental_workflow cluster_0 Synthesis of Vobasine Core cluster_1 Ring Closure and Elaboration cluster_2 Final Steps start Tryptamine Derivative ps_reaction Pictet-Spengler Reaction start->ps_reaction aldehyde Aldehyde/Ketone aldehyde->ps_reaction thbc_core Tetrahydro-β-carboline Core ps_reaction->thbc_core functionalization Functional Group Interconversion thbc_core->functionalization heck_precursor Heck Precursor functionalization->heck_precursor heck_reaction Intramolecular Heck Reaction heck_precursor->heck_reaction vobasine_skeleton Vobasine Skeleton heck_reaction->vobasine_skeleton deprotection Deprotection vobasine_skeleton->deprotection purification Purification (HPLC) deprotection->purification final_product Target Vobasine Alkaloid purification->final_product troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate start Low Yield in Key Reaction? check_catalyst Check Catalyst Activity start->check_catalyst Yes check_temp Check Temperature start->check_temp Yes check_purity Check Substrate Purity start->check_purity Yes screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts optimize_loading Optimize Catalyst Loading screen_catalysts->optimize_loading success Yield Improved optimize_loading->success optimize_temp Optimize Temperature check_temp->optimize_temp optimize_temp->success check_solvent Check Solvent screen_solvents Screen Solvents check_solvent->screen_solvents screen_solvents->success repurify_sm Repurify Starting Material check_purity->repurify_sm repurify_sm->success check_base Check Base/Additives screen_bases Screen Different Bases/Additives check_base->screen_bases screen_bases->success

References

Technical Support Center: Optimizing HPLC Separation of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Methoxyanhydrovobasinediol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of this compound from its co-extracts, typically derived from plants such as Voacanga africana.

Frequently Asked Questions (FAQs)

Q1: What are the common co-extracts I can expect when analyzing this compound from Voacanga africana and how might they interfere with my separation?

A1: Extracts from Voacanga africana are rich in various indole (B1671886) alkaloids, which can co-elute with this compound, posing a significant challenge to achieving adequate separation. Common co-extracts include voacangine, voacamine, vobasine, and other related dimeric indole alkaloids.[1][2][3] The structural similarity of these compounds can lead to overlapping peaks in the chromatogram. Additionally, the complexity of the plant matrix can introduce numerous other interfering substances like pigments, lipids, and polysaccharides, which can cause issues such as peak broadening and masking of the target analyte.[4]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I improve the peak shape?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids.[5] The primary cause is often the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[6] This is particularly prevalent in reversed-phase HPLC.[6] To mitigate this, consider the following troubleshooting steps:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites, thereby improving peak symmetry.[5]

  • pH Adjustment: Operating the mobile phase at a low pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with the protonated basic alkaloid. Conversely, at a high pH (e.g., above 8), the alkaloid will be in its neutral form, minimizing interactions. Ensure your column is stable at the chosen pH.[5]

  • Column Selection: Employing a modern, end-capped column can significantly reduce the number of free silanol groups.[5] Columns with polar-embedded phases can also provide shielding for basic compounds.[6]

Q3: I am observing poor resolution between my target analyte and a co-extract. What steps can I take to improve the separation?

A3: Poor resolution between closely eluting peaks is a frequent challenge in the analysis of complex mixtures.[7] To enhance separation, you can systematically optimize your chromatographic conditions:

  • Optimize Mobile Phase Composition: The choice and ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer have a substantial impact on separation.[5] Acetonitrile generally provides higher efficiency, while methanol (B129727) can offer different selectivity.

  • Adjust the Gradient Program: Modifying the gradient slope can improve the separation of peaks that are close together.[8] A shallower gradient will increase the separation time but can significantly improve resolution.

  • Change the Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) may provide the necessary selectivity for your separation.[4]

  • Temperature Control: Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to better separation efficiency. However, excessively high temperatures can cause peak broadening.[9]

Q4: My retention times are shifting between injections. What could be causing this instability?

A4: Inconsistent retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[10]

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent bottles capped.[10]

  • Pump Issues: Fluctuations in pump pressure can lead to variable flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump seals are in good condition.[11]

  • Temperature Fluctuations: Poor temperature control of the column can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[10]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing and Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing [5][6][10][12][13]Secondary interactions with active silanol groups (common for basic compounds).Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Adjust mobile phase pH to < 3 or > 8 (ensure column stability). Use a modern, end-capped, or polar-embedded column.
Column contamination or blockage.Reverse flush the column with a strong solvent. Replace the guard column or column frit.
Extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Peak Fronting [10][12]Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase.
Column collapse or void.Replace the column.
Guide 2: Poor Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or Overlapping Peaks [4][7][8]Inadequate separation power of the mobile phase.Optimize the mobile phase composition by varying the organic solvent ratio.
Gradient is too steep.Employ a shallower gradient to increase the separation window.
Unsuitable stationary phase.Switch to a column with a different selectivity (e.g., C8, Phenyl-Hexyl).
Low column efficiency.Increase the column length or use a column with smaller particles.

Experimental Protocols

Protocol 1: Sample Preparation from Voacanga africana Bark
  • Grinding: Grind the dried root bark of Voacanga africana into a fine powder.

  • Extraction: Macerate the powdered bark in methanol. An efficient method involves sonicating the mixture at room temperature.[1]

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Sample Solution: Accurately weigh a portion of the crude extract and dissolve it in the initial mobile phase.

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]

Protocol 2: General Purpose HPLC Method for Alkaloid Separation
Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% triethylamine, pH adjusted to 5.0 with acetic acid[5]
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10-60% B; 30-35 min: 60-90% B; Hold at 90% B for 5 min; Re-equilibrate at 10% B for 10 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 280 nm

Note: This is a starting protocol and may require optimization for the specific separation of this compound.

Visual Guides

TroubleshootingWorkflow start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes retention Inconsistent Retention Time? resolution->retention No optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes end_node Optimized Separation retention->end_node No equilibrate Ensure Proper Equilibration retention->equilibrate Yes adjust_mobile_phase Adjust Mobile Phase (pH, Additives) tailing->adjust_mobile_phase Tailing check_sample Check Sample Concentration and Solvent tailing->check_sample Fronting check_column Check/Replace Column adjust_mobile_phase->check_column check_column->resolution check_sample->resolution change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent change_column Try Different Column Chemistry change_solvent->change_column change_column->retention check_pump Check Pump and for Leaks equilibrate->check_pump thermostat Use Column Thermostat check_pump->thermostat thermostat->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

PeakTailingMechanism cluster_untreated Untreated Silica Surface cluster_treated Mitigation Strategy untreated_surface Silica Surface with Free Silanol Groups (Si-OH) interaction Ionic Interaction untreated_surface->interaction alkaloid1 Protonated Alkaloid (A-H+) alkaloid1->interaction tailing_peak Result: Tailing Peak interaction->tailing_peak treated_surface Silanol Groups Masked by Mobile Phase Additive (e.g., TEA) no_interaction Reduced Interaction treated_surface->no_interaction alkaloid2 Protonated Alkaloid (A-H+) alkaloid2->no_interaction symmetric_peak Result: Symmetrical Peak no_interaction->symmetric_peak

Caption: Mechanism of peak tailing for basic compounds and its mitigation.

References

Technical Support Center: In Vivo Studies with N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxyanhydrovobasinediol in in vivo studies. The information provided is intended to help mitigate potential toxicities and ensure the safe and effective use of this compound in a research setting.

Section 1: Understanding the Toxicity Profile of this compound

Frequently Asked Questions (FAQs):

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, which belongs to the Apocynaceae family.[1][2] It is currently under investigation for its potential anti-inflammatory and anti-cancer properties.[1] The proposed mechanism of action involves the modulation of specific biochemical pathways, though the precise targets are still under investigation.[1]

Q2: What are the potential toxicities associated with this compound?

A2: While specific toxicity data for this compound is limited, its origin from Gelsemium elegans suggests a potential for neurotoxicity and respiratory depression. Alkaloids from this plant are known to be toxic, with the therapeutic dose being close to the toxic dose.[3][4] The primary toxic effects observed with Gelsemium elegans alkaloids include convulsions and respiratory failure.[2] The mechanism of this toxicity is thought to involve antagonism of gamma-aminobutyric acid (GABA) action and acetylcholine (B1216132) receptors.[2][5]

Q3: Is there a known LD50 value for this compound?

A3: Currently, there is no publicly available LD50 value specifically for this compound. However, studies on total alkaloid extracts from other plants in the same family, such as Alstonia scholaris, have reported LD50 values in mice, providing a general reference for the potential toxicity of related indole alkaloids. For instance, the total alkaloid extract of Alstonia scholaris leaves was found to have an LD50 of 5.48 g/kg bw in mice.[6][7] It is crucial to perform dose-range finding studies for this compound to determine its specific toxicity profile.

Section 2: Troubleshooting Guide for In Vivo Experiments

This section provides guidance on how to address specific issues that may arise during in vivo studies with this compound.

Issue 1: Observed Neurotoxicity (e.g., seizures, tremors, ataxia)

  • Potential Cause: Direct effect of this compound on the central nervous system, potentially through antagonism of GABAergic pathways.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately lower the administered dose in subsequent experiments.

    • Pharmacodynamic Modulation (Co-administration): Consider the co-administration of a GABA receptor agonist. Studies have shown that GABA administration can ameliorate the neurotoxicity of certain compounds.[8] It is hypothesized that this could counteract the potential GABA-antagonistic effects of this compound.

    • Monitor with EEG: Utilize electroencephalography (EEG) in a subset of animals to monitor for sub-clinical seizure activity and to more accurately assess the neurotoxic threshold.[9][10][11][12][13]

Issue 2: Signs of Respiratory Depression (e.g., decreased respiratory rate, cyanosis)

  • Potential Cause: Central nervous system depression affecting the respiratory centers.

  • Troubleshooting Steps:

    • Dose Reduction: As with neurotoxicity, the primary step is to reduce the dose.

    • Respiratory Monitoring: Implement non-invasive respiratory monitoring techniques such as whole-body plethysmography or pulse oximetry to continuously assess respiratory rate and oxygen saturation.[14][15] This allows for the early detection of respiratory distress.

    • Pharmacokinetic Modulation (Formulation Strategy): Alter the formulation to control the release and reduce the maximum plasma concentration (Cmax) of the compound. A lower Cmax may mitigate acute respiratory depression.

Issue 3: Poor Bioavailability or High Variability in Efficacy/Toxicity

  • Potential Cause: Low aqueous solubility of this compound, leading to inconsistent absorption.

  • Troubleshooting Steps:

    • Formulation Optimization (Nanosuspension): Prepare a nanosuspension of this compound to increase its surface area and dissolution rate, which can lead to improved bioavailability and more consistent plasma concentrations.[3][5][16]

    • Vehicle Selection: Carefully select the vehicle for administration. The vehicle itself can have biological effects at high doses and can influence the absorption of the test compound.[17]

Section 3: Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a framework for determining the acute oral toxicity of this compound.

  • Animals: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).[1][18]

  • Housing: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[1]

  • Dose Preparation: Prepare the test substance in a suitable vehicle. If not an aqueous solution, the toxicological properties of the vehicle should be known.[18]

  • Administration: Administer the substance in a single oral dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1][18]

  • Dose Levels: Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, 2000 mg/kg). The choice of starting dose should be based on any existing information about the substance.

  • Observation Period: Observe animals for a total of 14 days, with particular attention during the first 24 hours.[4]

  • Endpoints: Record all signs of toxicity, including changes in behavior, appearance, and body weight. Note the number and time of any deaths.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.[18]

Table 1: OECD 423 Dosing and Observation Scheme

StepDosing Level (mg/kg)OutcomeNext Step
13002-3 animals dieClassify as Category 3; Stop test
0-1 animal diesProceed to Step 2 with a higher dose
220002-3 animals dieClassify as Category 4; Stop test
0-1 animal diesProceed to Step 3 with a higher dose
350001 or more animals dieClassify as Category 5; Stop test
No animals dieClassify as Unclassified; Stop test

Protocol 2: Preparation of a Nanosuspension by the Precipitation Method

This method can be used to improve the solubility and bioavailability of this compound.

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a drug-cosolvent solution.[19][20]

  • Stabilizer Solution: In a separate container, dissolve a stabilizer (e.g., a mixture of a charge stabilizer and a steric stabilizer) in water.[19]

  • Precipitation: Under constant stirring, add the drug-cosolvent solution dropwise to the aqueous stabilizer solution.[19]

  • Shearing: Continue stirring and shearing the resulting suspension to obtain the nanosuspension.[19]

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[20]

Protocol 3: Assessment of Neurotoxicity using EEG in Rodents

This protocol outlines the basic steps for monitoring the neurotoxic effects of this compound.

  • Electrode Implantation: Surgically implant EEG electrodes over the cortex of the rodent under anesthesia.[9][10]

  • Recovery: Allow the animal to recover fully from surgery.

  • Baseline Recording: Record baseline EEG activity before administration of the test compound.

  • Administration: Administer this compound at the desired dose.

  • Post-dose Recording: Continuously record EEG for a defined period post-administration to observe any changes in brain wave patterns, such as the appearance of epileptiform discharges.[10]

  • Data Analysis: Analyze the EEG data for changes in power in different frequency bands and for the presence of seizure activity.[11][13]

Section 4: Visualizations

Experimental_Workflow_for_Toxicity_Reduction cluster_0 Initial In Vivo Study cluster_1 Toxicity Observed cluster_2 Re-evaluation start Administer this compound observe Observe for Toxicity (Neurotoxicity/Respiratory Depression) start->observe assess_toxicity Quantify Toxicity (EEG/Plethysmography) observe->assess_toxicity If Toxicity is Present reduce_dose Dose Reduction assess_toxicity->reduce_dose formulation Pharmacokinetic Modulation (Nanosuspension) assess_toxicity->formulation coadmin Pharmacodynamic Modulation (GABA Agonist Co-administration) assess_toxicity->coadmin re_evaluate Re-administer with Modified Protocol reduce_dose->re_evaluate formulation->re_evaluate coadmin->re_evaluate observe_reduced Observe for Reduced Toxicity re_evaluate->observe_reduced

Caption: Workflow for identifying and mitigating in vivo toxicity.

Signaling_Pathway_Hypothesis cluster_0 This compound Action cluster_1 Cellular Targets & Effects drug This compound gaba_r GABA Receptor drug->gaba_r Antagonism ach_r Acetylcholine Receptor drug->ach_r Antagonism neuro_inhibition Decreased Neuronal Inhibition gaba_r->neuro_inhibition resp_depression Respiratory Center Depression ach_r->resp_depression seizures Seizures neuro_inhibition->seizures resp_failure Respiratory Failure resp_depression->resp_failure

Caption: Hypothesized toxicity pathways for this compound.

References

Technical Support Center: Enhancing the Bioavailability of N-Methoxyanhydrovobasinediol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of N-Methoxyanhydrovobasinediol for enhanced bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Issue 1: Low In Vitro Dissolution Rate of this compound

  • Potential Causes:

    • Poor aqueous solubility of the crystalline form of this compound.[1]

    • The drug substance has hydrophobic surfaces, leading to poor wettability.[1]

    • Formation of drug agglomerates in the dissolution medium.

    • Inappropriate selection of dissolution medium pH for the compound's pKa.

  • Troubleshooting Steps:

    • Characterize API Properties: Determine the aqueous solubility, pKa, and solid-state characteristics (e.g., polymorphism) of your this compound batch. The predicted pKa is approximately 8.47, suggesting higher solubility in acidic pH.[2]

    • Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug, which can enhance the dissolution rate.[3][4]

    • Formulation with Surfactants: Incorporate wetting agents or surfactants (e.g., sodium lauryl sulfate) into the formulation to improve the wettability of the drug particles.[1]

    • Develop Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a hydrophilic polymer carrier (e.g., HPMC, PVP) using techniques like spray drying or hot-melt extrusion. ASDs can significantly improve the dissolution of poorly soluble drugs.[3][5][6]

    • Optimize Dissolution Medium: For quality control purposes, use a dissolution medium with a pH where the drug is most soluble. For biorelevant dissolution, use media that simulate gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF).[7]

Issue 2: High Variability in Pharmacokinetic (PK) Study Results

  • Potential Causes:

    • Significant inter-subject variability in absorption.[8]

    • Food effects influencing drug absorption.

    • Inconsistent dosing procedures.

    • Issues with the analytical method for quantifying the drug in plasma.

  • Troubleshooting Steps:

    • Standardize Study Conditions: Ensure strict adherence to fasting or fed states for all subjects as defined in the protocol. Maintain a uniform diet for subjects during the study period.[8]

    • Utilize a Crossover Study Design: A crossover design, where each subject receives both the test and reference formulations, can minimize the impact of inter-subject variability.[8][9]

    • Validate Analytical Methods: Thoroughly validate the bioanalytical method for precision, accuracy, linearity, and stability according to regulatory guidelines.

    • Consider Formulation Effects: The formulation strategy itself can influence variability. For example, self-emulsifying drug delivery systems (SEDDS) can reduce the impact of food on absorption.[10]

    • Increase Sample Size: A larger number of subjects can provide greater statistical power to overcome inherent variability.[9]

Issue 3: Poor Permeability in Caco-2 Assays

  • Potential Causes:

    • This compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]

    • Low passive diffusion due to physicochemical properties (e.g., high molecular weight, low lipophilicity).

    • Poor integrity of the Caco-2 cell monolayer.[11]

  • Troubleshooting Steps:

    • Assess Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within the acceptable range for your laboratory's established standards (typically ≥ 200 Ω·cm²).[11][13]

    • Conduct Bidirectional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux.[14][15]

    • Use Efflux Pump Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that transporter.[11][14]

    • Formulate with Permeation Enhancers: Explore the use of excipients known to enhance permeability, but be mindful of their potential toxicity.

    • Consider Prodrugs: A prodrug strategy could be employed to modify the physicochemical properties of this compound to favor passive diffusion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for formulating this compound to improve its oral bioavailability?

A1: Given that this compound is a complex alkaloid, it is likely a BCS Class II or IV compound (low solubility, high or low permeability, respectively).[7][16] A logical starting point is to address the solubility limitation. Creating an amorphous solid dispersion (ASD) is a robust strategy.[3] This involves dissolving the drug with a polymer and then rapidly removing the solvent, which can be achieved through spray drying or hot-melt extrusion.[6] Another effective approach is a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can improve solubility and may also mitigate food effects.[10]

Q2: How do I select the appropriate excipients for my formulation?

A2: Excipient selection depends on your chosen formulation strategy.

  • For Amorphous Solid Dispersions (ASDs): Select polymers that have good miscibility with this compound. Common choices include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[16]

  • For Lipid-Based Formulations (e.g., SEDDS): Screen various oils, surfactants, and co-solvents for their ability to dissolve the drug. The goal is to create a stable system that spontaneously forms a fine emulsion upon contact with aqueous media.[10]

  • For Conventional Tablets/Capsules: If improving dissolution is the primary goal, consider superdisintegrants and surfactants to aid in rapid disintegration and drug wetting.[1]

Q3: Which in vitro tests are most predictive of in vivo performance for bioavailability-enhancing formulations?

A3: While no single in vitro test is perfectly predictive, a combination of tests is recommended.

  • Biorelevant Dissolution Testing: Use dissolution media that mimic the conditions of the gastrointestinal tract (e.g., FaSSGF, FeSSGF, FaSSIF) to better understand how your formulation will perform in vivo.[7][17]

  • Caco-2 Permeability Assays: This in vitro model of the human intestinal epithelium helps to assess the permeability of your compound and to identify if it is a substrate for efflux pumps.[12][14]

  • Dissolution/Permeation Systems: These systems combine dissolution and permeation testing in a single apparatus, providing insights into the interplay between these two processes.[17]

Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study for a new formulation?

A4: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. By comparing the AUC of your oral formulation to that of an intravenous (IV) dose, you can calculate the absolute bioavailability (F). When comparing two oral formulations, you can determine the relative bioavailability (Fr).[18][19]

Data Presentation

Table 1: Hypothetical In Vitro Dissolution of this compound Formulations

Formulation IDFormulation TypeDissolution Medium (pH 6.8) - % Drug Released at 60 min
F1Unformulated API (Micronized)15%
F2Physical Mixture with HPMC22%
F3Amorphous Solid Dispersion (1:3 Drug-to-Polymer Ratio)85%
F4Self-Emulsifying Drug Delivery System (SEDDS)95%

Table 2: Hypothetical Caco-2 Permeability Data for this compound

ParameterThis compoundPropranolol (High Permeability Control)Atenolol (Low Permeability Control)
Papp (A→B) (x 10⁻⁶ cm/s)0.8250.5
Papp (B→A) (x 10⁻⁶ cm/s)4.2240.6
Efflux Ratio (Papp B→A / Papp A→B)5.250.961.2

The high efflux ratio for this compound suggests it is a substrate for active efflux transporters.[15]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Bioavailability Enhancement

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for tablets and capsules.[20]

  • Dissolution Medium: For biorelevant testing, use 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Procedure: a. Place one unit of the this compound formulation into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed medium.[21] d. Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug released versus time to generate a dissolution profile.

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers before the experiment. Only use inserts that meet the pre-defined integrity criteria.[11][13]

  • Transport Buffer: Use a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for both the apical (AP) and basolateral (BL) chambers.

  • Apical to Basolateral (A→B) Transport: a. Add the dosing solution of this compound to the AP (donor) chamber. b. Add fresh transport buffer to the BL (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points, take samples from the BL chamber and replace with fresh buffer.

  • Basolateral to Apical (B→A) Transport: a. Add the dosing solution to the BL (donor) chamber. b. Add fresh transport buffer to the AP (receiver) chamber. c. Incubate under the same conditions. d. At specified time points, take samples from the AP chamber.[12]

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.[15]

Visualizations

bioavailability_challenges cluster_challenges Key Bioavailability Barriers API This compound (API) Formulation Oral Dosage Form API->Formulation Stomach Stomach (Acidic pH) Formulation->Stomach Disintegration & Dissolution Intestine Intestine (Absorption Site) Stomach->Intestine Enterocyte Enterocyte Intestine->Enterocyte Permeation PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver Liver PortalVein->Liver First-Pass Metabolism Systemic Systemic Circulation (Bioavailability) Liver->Systemic Solubility Poor Aqueous Solubility Solubility->Stomach Limits Dissolution Efflux P-gp Efflux Efflux->Enterocyte Reduces Net Permeation Metabolism CYP450 Metabolism Metabolism->Liver Reduces Drug Reaching Circulation troubleshooting_workflow Start Start: Low Bioavailability Observed CheckDissolution Assess In Vitro Dissolution Start->CheckDissolution IsDissolutionOK Is Dissolution Rate Adequate? CheckDissolution->IsDissolutionOK EnhanceSolubility Enhance Solubility: - ASD - Particle Size Reduction - Lipid Formulation IsDissolutionOK->EnhanceSolubility No CheckPermeability Assess Caco-2 Permeability IsDissolutionOK->CheckPermeability Yes Reformulate Re-evaluate Formulation EnhanceSolubility->Reformulate IsEffluxHigh Is Efflux Ratio > 2? CheckPermeability->IsEffluxHigh InhibitEfflux Address Efflux: - Use P-gp Inhibitors - Prodrug Approach IsEffluxHigh->InhibitEfflux Yes InVivoTest Conduct In Vivo PK Study IsEffluxHigh->InVivoTest No InhibitEfflux->Reformulate Reformulate->CheckDissolution End End: Optimized Formulation InVivoTest->End signaling_pathway Formulation Enhanced Bioavailability Formulation (e.g., ASD, SEDDS) Absorption Increased Drug Absorption in GI Tract Formulation->Absorption PlasmaConc Higher Systemic Plasma Concentration Absorption->PlasmaConc Target Target Cellular Receptors/ Enzymes PlasmaConc->Target Effect Modulation of Biochemical Pathways Target->Effect Interaction Response Enhanced Pharmacological Response Effect->Response

References

N-Methoxyanhydrovobasinediol NMR Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of N-Methoxyanhydrovobasinediol samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is not dissolving completely in the deuterated solvent. What should I do?

A1: Incomplete dissolution can lead to poor quality spectra with broad lines.[1] First, confirm the solubility of this compound in your chosen solvent. Chloroform-d (CDCl₃), dichloromethane-d₂, dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ are reported as suitable solvents.[2] If solubility is still an issue:

  • Try gentle heating: Warm the sample vial slightly in a water bath. However, be cautious as excessive heat can degrade the sample.

  • Use a vortex mixer: Vigorous mixing can aid dissolution.[3]

  • Prepare the sample in a separate vial: Dissolve the compound in a small vial before transferring it to the NMR tube. This allows for better observation of dissolution and easier manipulation.[4]

  • Filter the sample: If small particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any suspended material that can degrade spectral quality.[1]

Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A2: Peak broadening can arise from several factors:

  • Poor shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the sample volume is too low (less than ~40 mm in a standard 5 mm tube) or too high, it can be difficult to achieve good shims.[4][5]

  • Sample concentration: Overly concentrated samples can lead to increased viscosity and broadened lines.[4][5] While a higher concentration is needed for ¹³C NMR, for ¹H NMR, a more dilute sample is often better.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3] Ensure all glassware is scrupulously clean.

  • Incomplete dissolution: As mentioned in Q1, undissolved particles will lead to poor field homogeneity and broad peaks.[1]

Q3: My baseline is distorted and not flat. How can I fix this?

A3: Baseline problems often stem from sample preparation or processing issues:

  • Improper phasing: This is a processing issue that can usually be corrected within the NMR software.

  • Sample contamination: Contamination from grease, dust, or other sources can introduce broad signals that distort the baseline.[3] Ensure clean handling and filtration.

  • High sample concentration: Very concentrated samples can sometimes lead to baseline issues.[6]

Q4: I see an unexpected peak around 1.56 ppm in my CDCl₃ spectrum. What is it?

A4: This is a common observation and is most likely due to water contamination in your sample or solvent.[3] Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[7] To minimize this, keep solvent bottles tightly capped and consider using molecular sieves to dry the solvent if your compound is not water-sensitive.[8]

Q5: How much this compound should I use for my NMR sample?

A5: The required amount depends on the type of NMR experiment you are performing:

  • For ¹H NMR: Typically, 1-10 mg of a small molecule like this compound is sufficient.[5]

  • For ¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a more concentrated sample is required, generally in the range of 10-50 mg.[4][5]

Experimental Protocol: this compound Sample Preparation for NMR

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Glass vial (e.g., 1-dram)

  • Pasteur pipette and bulb

  • Glass wool

  • Analytical balance

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial. Refer to the tables below for recommended mass and concentration ranges.

  • Add Deuterated Solvent: Using a clean pipette, add the appropriate volume of deuterated solvent to the vial (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[4]

  • Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Filter and Transfer to NMR Tube: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This will remove any microparticulates.

  • Adjust Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.55 to 0.68 mL).[8] This is critical for proper shimming.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.

Quantitative Data Summary

Table 1: Recommended Sample Concentrations for this compound NMR Analysis

Parameter¹H NMR¹³C NMR
Typical Mass (mg) 1 - 1010 - 50
Typical Concentration (mM) 5 - 2550 - 150
Solvent Volume (mL) 0.6 - 0.70.6 - 0.7

Note: The optimal concentration may vary depending on the specific NMR instrument and probe being used.

Table 2: Typical NMR Acquisition Parameters for Alkaloids

Parameter¹H NMR¹³C NMR
Pulse Program zg30 or similarzgpg30 or similar
Number of Scans (NS) 8 - 161024 - 4096
Relaxation Delay (D1) 1 - 2 s2 s
Acquisition Time (AQ) 2 - 4 s1 - 2 s
Spectral Width (SW) 12 - 16 ppm200 - 240 ppm

These are general guidelines and may need to be optimized for your specific sample and instrument.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_troubleshoot Troubleshooting weigh 1. Weigh Sample (1-50 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL Solvent) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer Solution poor_solubility Poor Solubility? dissolve->poor_solubility adjust 4. Adjust Volume (4-5 cm height) filter->adjust Final Volume Check shim 5. Shimming adjust->shim acquire 6. Acquire Spectrum (1H, 13C, 2D) shim->acquire process 7. Process Data (FT, Phasing, Baseline) acquire->process broad_peaks Broad Peaks? acquire->broad_peaks broad_peaks->process No check_conc Check Concentration & Shimming broad_peaks->check_conc Yes poor_solubility->filter No change_solvent Change Solvent &/or Heat Gently poor_solubility->change_solvent Yes

Caption: Workflow for this compound NMR sample preparation and analysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of N-Methoxyanhydrovobasinediol and Koumine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, alkaloids derived from the plant Gelsemium elegans have garnered significant interest. Among these, koumine (B8086292) has been extensively studied, revealing potent anti-inflammatory properties. In contrast, N-Methoxyanhydrovobasinediol, another alkaloid isolated from the same plant, remains largely uncharacterized in this regard. This guide provides a detailed comparison of the available anti-inflammatory data for koumine against the current understanding of this compound, aimed at researchers, scientists, and drug development professionals.

Overview of Anti-Inflammatory Activity

While koumine has been the subject of numerous studies demonstrating its efficacy in various in vitro and in vivo models of inflammation, a literature review reveals a significant gap in our understanding of this compound. Currently, there are no specific published studies detailing the anti-inflammatory activity or mechanism of action of this compound. Its potential for such activity is inferred from its classification as an indole (B1671886) alkaloid from Gelsemium elegans, a plant known to produce compounds with anti-inflammatory effects.

Koumine, on the other hand, has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Assessment of Anti-Inflammatory Effects

The following table summarizes the available quantitative data for the anti-inflammatory activity of koumine. No comparable data has been found for this compound.

Table 1: Quantitative Anti-Inflammatory Data for Koumine

ParameterCell/Animal ModelTreatmentEffectReference
Inhibition of Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesKoumineDose-dependent inhibition[1][2]
Interleukin-6 (IL-6)LPS-stimulated RAW264.7 macrophagesKoumineSignificant reduction[1][2]
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW264.7 macrophagesKoumineSignificant reduction[1][2]
Interleukin-1β (IL-1β)LPS-stimulated RAW264.7 macrophagesKoumineSignificant reduction[1][2]
Inhibition of Inflammatory Enzymes
Inducible Nitric Oxide Synthase (iNOS)LPS-stimulated RAW264.7 macrophagesKoumineDecreased protein expression[1][2]
Inhibition of Signaling Pathways
p65 PhosphorylationLPS-stimulated RAW264.7 macrophagesKoumineDecreased phosphorylation[1]
IκBα PhosphorylationLPS-stimulated RAW264.7 macrophagesKoumineDecreased phosphorylation[1]
ERK PhosphorylationLPS-stimulated RAW264.7 macrophagesKoumineDecreased phosphorylation[1]
p38 PhosphorylationLPS-stimulated RAW264.7 macrophagesKoumineDecreased phosphorylation[1]
In Vivo Anti-inflammatory Activity
Acetic acid-induced writhingMiceKoumineDose-dependent reduction[3]
Formalin-induced licking/bitingMiceKoumineDose-dependent reduction in phase II[3]
CFA-induced thermal hyperalgesiaRatsKoumineDose-dependent reversal[3]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory mechanism of koumine has been elucidated to involve the suppression of key pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that koumine can inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[1]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Koumine Koumine Koumine->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcribes

Koumine's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, including ERK and p38, is another crucial signaling route for inflammatory responses. Activation of these kinases leads to the expression of various inflammatory mediators. Research indicates that koumine can suppress the phosphorylation of both ERK and p38 MAPKs in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[1]

MAPK_Pathway cluster_0 Cell Signaling Cascade cluster_1 Cellular Response LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK P_p38 P-p38 p38->P_p38 phosphorylation P_ERK P-ERK ERK->P_ERK phosphorylation Inflammatory_Response Inflammatory Response (Cytokine Production) P_p38->Inflammatory_Response P_ERK->Inflammatory_Response Koumine Koumine Koumine->p38 inhibits phosphorylation Koumine->ERK inhibits phosphorylation

Koumine's inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a typical experimental workflow for assessing the anti-inflammatory activity of a compound like koumine.

In Vitro Anti-inflammatory Assay Workflow

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Supernatant Analysis cluster_3 Cell Lysate Analysis node1 Seed RAW264.7 macrophages node2 Pre-treat with Koumine (various concentrations) node1->node2 node3 Stimulate with LPS (1 µg/mL) node2->node3 node4 Griess Assay for NO node3->node4 node5 ELISA for TNF-α, IL-6, IL-1β node3->node5 node6 Western Blot for iNOS, p-p65, p-IκBα, p-ERK, p-p38 node3->node6

Workflow for in vitro anti-inflammatory assays.

1. Cell Culture:

  • RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay:

  • To determine non-toxic concentrations of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of the test compound for 24 hours, and cell viability is assessed.

3. Measurement of Nitric Oxide (NO) Production:

  • Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Culture supernatants from treated cells are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis:

  • After treatment, cells are lysed, and total protein is extracted.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, phospho-p65, phospho-IκBα, phospho-ERK, and phospho-p38.

  • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available scientific literature provides a robust body of evidence supporting the anti-inflammatory activity of koumine, detailing its inhibitory effects on key pro-inflammatory mediators and signaling pathways. Its mechanism of action, centered on the suppression of NF-κB and MAPK signaling, makes it a compound of significant interest for further preclinical and clinical investigation.

In stark contrast, this compound remains a pharmacological enigma in the context of inflammation. While its origin from Gelsemium elegans suggests potential bioactivity, dedicated studies are urgently needed to ascertain its anti-inflammatory properties and mechanisms. Future research should focus on performing the in vitro and in vivo assays detailed in this guide to characterize this compound and enable a direct and meaningful comparison with koumine. Such studies will be crucial in determining whether this compound holds similar or distinct therapeutic potential as an anti-inflammatory agent.

References

Comparing the cytotoxicity of N-Methoxyanhydrovobasinediol with other Gelsemium alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of prominent Gelsemium alkaloids, providing key experimental data and mechanistic insights for researchers in drug discovery and development. This guide compares the known cytotoxic activities of gelsemine, koumine, gelsevirine, and sempervirine (B1196200). Notably, a thorough literature search yielded no publicly available experimental data on the cytotoxicity of N-Methoxyanhydrovobasinediol.

Introduction

Gelsemium, a genus of flowering plants belonging to the family Loganiaceae, is a rich source of structurally complex and biologically active indole (B1671886) alkaloids.[1] These compounds have garnered significant attention for their diverse pharmacological properties, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects.[1][2] However, the potent toxicity of many Gelsemium alkaloids necessitates a careful evaluation of their cytotoxic profiles to guide further research and potential therapeutic applications. This guide provides a comparative overview of the cytotoxicity of several key Gelsemium alkaloids, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Cytotoxicity Data Summary

The cytotoxic effects of Gelsemium alkaloids have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. The table below summarizes the available IC50 values for several prominent Gelsemium alkaloids.

AlkaloidCell LineIC50 ValueReference
(+) GelseminePC12 (highly differentiated)31.59 µM[1][3]
(-) GelseminePC12Not cytotoxic[1][3]
KoumineMCF-7124 µg/mL (at 72h)[4]
GelsevirineRaw264.7IC50 (IFN-β inhibition): 5.365 µM[5]
THP-1IC50 (IFN-β inhibition): 0.766 µM[5]
SempervirineHuh7 and HepG2Potent inhibition at 10 µM[6]
SKOV3Dose- and time-dependent reduction in proliferation
11-methoxy-14,15-dihydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-110.9–12.1 μM[2]
11-methoxy-14-hydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-19.2–10.8 μM[2]
Total Alkaloids of G. elegansK56249.07 µg/mL
A54963.98 µg/mL
Hela32.63 µg/mL
PC-382.24 µg/mL

This compound: Despite a comprehensive search of scientific literature, no experimental data on the cytotoxicity of this compound was found. This compound is known to be an alkaloid isolated from Gelsemium elegans.

Experimental Protocols

The cytotoxicity of Gelsemium alkaloids is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow of an in vitro cytotoxicity assessment.

G General Workflow for In Vitro Cytotoxicity Assessment A Cell Culture (Specific Cancer Cell Line) B Seeding in 96-well Plates A->B C Treatment with Gelsemium Alkaloids (Varying Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (Calculation of IC50) F->G

Caption: Workflow of a typical MTT assay for cytotoxicity.

Signaling Pathways in Gelsemium Alkaloid-Induced Cytotoxicity

The cytotoxic effects of Gelsemium alkaloids are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Several signaling pathways have been implicated in these processes.

Koumine-Induced Apoptosis in Breast Cancer Cells

Koumine has been shown to induce apoptosis in human breast cancer cells (MCF-7) by up-regulating the Bax/Bcl-2 ratio and increasing the expression of caspase-3.[4] Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.

G Koumine-Induced Apoptotic Pathway Koumine Koumine Bax_Bcl2 Increased Bax/Bcl-2 Ratio Koumine->Bax_Bcl2 Caspase3 Increased Caspase-3 Expression Koumine->Caspase3 Apoptosis Apoptosis in MCF-7 Cells Bax_Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Koumine's pro-apoptotic signaling cascade.

Sempervirine's Mechanism of Action

Sempervirine exhibits cytotoxicity against various cancer cell lines by inhibiting RNA polymerase I transcription in a p53-independent manner. It appears to selectively target cancer cells by binding to the RPA194 subunit of RNA polymerase I. This inhibition leads to cell cycle arrest, apoptosis, and autophagy. Additionally, sempervirine has been shown to inhibit the Wnt/β-catenin signaling pathway.

G Signaling Pathways Affected by Sempervirine Sempervirine Sempervirine RPA194 Binds to RPA194 Sempervirine->RPA194 Wnt_Beta_Catenin Inhibition of Wnt/β-catenin Pathway Sempervirine->Wnt_Beta_Catenin RNA_Pol_I Inhibition of RNA Pol I Transcription RPA194->RNA_Pol_I Cell_Cycle_Arrest Cell Cycle Arrest RNA_Pol_I->Cell_Cycle_Arrest Apoptosis Apoptosis RNA_Pol_I->Apoptosis Autophagy Autophagy RNA_Pol_I->Autophagy Wnt_Beta_Catenin->Apoptosis

Caption: Sempervirine's multi-target cytotoxic effects.

Conclusion

The available data indicate that several Gelsemium alkaloids possess significant cytotoxic activity against various cancer cell lines, operating through diverse mechanisms including the induction of apoptosis and inhibition of key cellular processes like transcription. However, the cytotoxic potential can vary significantly between different alkaloids and even stereoisomers, as seen with (+) and (-) gelsemine.[1][3] The lack of cytotoxicity data for this compound highlights a gap in the current understanding of the structure-activity relationships within this class of compounds. Further research is warranted to elucidate the cytotoxic profile of this and other less-studied Gelsemium alkaloids, which could lead to the discovery of novel anticancer agents. Researchers should exercise caution due to the inherent toxicity of these compounds and conduct thorough dose-response studies to determine their therapeutic window.

References

A Comparative Analysis of N-Methoxyanhydrovobasinediol and Synthetic NSAIDs: Mechanisms of Action in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the natural indole (B1671886) alkaloid, N-Methoxyanhydrovobasinediol, and broadly used synthetic nonsteroidal anti-inflammatory drugs (NSAIDs). While extensive data exists for synthetic NSAIDs, this document also synthesizes the current understanding of the putative anti-inflammatory pathways of this compound, drawing from the known activities of related indole alkaloids.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Pharmacological intervention to modulate the inflammatory response is a cornerstone of treatment for a wide range of pathological conditions. Synthetic NSAIDs represent a major class of anti-inflammatory agents. Concurrently, natural products are a significant source of novel anti-inflammatory compounds, with indole alkaloids like this compound showing therapeutic promise. This guide delves into a comparative analysis of their respective mechanisms of action.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of synthetic NSAIDs and this compound are believed to be mediated through distinct molecular pathways.

Synthetic NSAIDs: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for synthetic NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1][3]

  • COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[2][3]

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, and it is the primary source of prostaglandins that mediate inflammation and pain.[3]

Most traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2.[2] This dual inhibition is responsible for both their therapeutic effects (inhibition of COX-2) and their common side effects, such as gastrointestinal irritation (inhibition of COX-1).[2] Newer NSAIDs, known as coxibs (e.g., celecoxib), are selective for COX-2, aiming to reduce gastrointestinal side effects.

NSAID_Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI GI Protection, Platelet Aggregation PGs_phys->GI Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective NSAIDs (Coxibs) Coxibs->COX2

Caption: Mechanism of Action of Synthetic NSAIDs.
This compound: Targeting Intracellular Signaling Cascades

While specific experimental data for this compound is limited, the anti-inflammatory activity of many indole alkaloids is attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4][5] It is therefore hypothesized that this compound shares this mechanism.

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Indole alkaloids are thought to inhibit this pathway, thereby downregulating the production of inflammatory mediators.[9][10]

  • MAPK Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[1][11][12][13] Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Several natural products, including indole alkaloids, have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.[1][4]

Indole_Alkaloid_Mechanism Inflam_Stim Inflammatory Stimuli (e.g., LPS) MAPK_path MAPK Pathway (p38, JNK, ERK) Inflam_Stim->MAPK_path IKK IKK Activation Inflam_Stim->IKK Gene_Exp Pro-inflammatory Gene Expression MAPK_path->Gene_Exp IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB NFkB->Gene_Exp Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Gene_Exp->Cytokines NMAV This compound (Putative) NMAV->MAPK_path NMAV->IKK

Caption: Putative Mechanism of Action of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the known and putative effects of synthetic NSAIDs and this compound on key inflammatory mediators.

Note: Quantitative data for this compound is currently unavailable in the public domain. The information presented is based on the general activity of indole alkaloids. Further research is required to quantify the specific effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators

Compound ClassTargetIC50 / % InhibitionReference CompoundCell Line
Synthetic NSAIDs
DiclofenacCOX-1Varies-Various
COX-2Varies-Various
IbuprofenCOX-1Varies-Various
COX-2Varies-Various
CelecoxibCOX-2Varies-Various
Indole Alkaloids (General)
This compoundNF-κBData not available--
MAPKData not available--
TNF-α productionData not available--
IL-6 productionData not available--
NO productionData not available--
Geleganimine B (from G. elegans)Pro-inflammatory factorsIC50 = 10.2 μM-BV2 microglial cells[14]

Table 2: In Vivo Anti-inflammatory Activity

Compound ClassAnimal ModelDosage% Inhibition of EdemaReference Compound
Synthetic NSAIDs
IndomethacinCarrageenan-induced paw edema (rat)5 mg/kgSignificant inhibition-
DiclofenacCarrageenan-induced paw edema (rat)VariesSignificant inhibition-
Indole Alkaloids (General)
This compoundCarrageenan-induced paw edemaData not availableData not available-
Alkaloidal fraction from G. elegansCarrageenan-induced paw edema (rat)Not specifiedExhibited anti-inflammatory effects-[1][4][9]

Experimental Protocols

This section outlines common experimental methodologies used to assess the anti-inflammatory activity of compounds like this compound and synthetic NSAIDs.

In Vitro Assays

4.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Objective: To determine the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a reference NSAID for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production.

    • Incubate for 24 hours.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound.

4.1.2. Measurement of Pro-inflammatory Cytokine Production

  • Objective: To quantify the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Calculate the percentage inhibition of cytokine production.

4.1.3. Western Blot Analysis for NF-κB and MAPK Signaling

  • Objective: To investigate the effect of a compound on the activation of the NF-κB and MAPK signaling pathways.

  • Cell Line: RAW 264.7 macrophages.

  • Methodology:

    • Culture and treat cells with the test compound and LPS as described above.

    • Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα).

    • Use secondary antibodies conjugated to an enzyme for detection.

    • Visualize the protein bands and quantify their intensity to determine the effect of the compound on protein phosphorylation and degradation.

In Vivo Assays

4.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Administer the test compound (e.g., this compound) or a reference NSAID (e.g., indomethacin) orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or digital calipers.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Cell Culture (RAW 264.7) Treatment Treatment: - Test Compound - LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Treatment->Cytokine_Assay WB_Assay Western Blot (NF-κB, MAPK) Treatment->WB_Assay Animal_Model Rodent Model (Rat/Mouse) Drug_Admin Drug Administration (Oral/IP) Animal_Model->Drug_Admin Carrageenan_Inj Carrageenan Injection (Paw) Drug_Admin->Carrageenan_Inj Edema_Measure Paw Edema Measurement Carrageenan_Inj->Edema_Measure

Caption: General Experimental Workflow for Anti-inflammatory Assessment.

Conclusion

Synthetic NSAIDs exert their anti-inflammatory effects primarily through the well-characterized inhibition of COX enzymes. In contrast, this compound, as an indole alkaloid, is hypothesized to act on intracellular signaling pathways, namely NF-κB and MAPK, to downregulate the expression of a broader range of pro-inflammatory mediators. This difference in mechanism suggests that this compound and other indole alkaloids may offer a different therapeutic profile, potentially with a different set of side effects compared to traditional NSAIDs. However, a significant lack of specific experimental data for this compound necessitates further research to validate its putative mechanism and to quantify its anti-inflammatory efficacy. The experimental protocols outlined in this guide provide a framework for such future investigations, which are crucial for the potential development of this natural product as a novel anti-inflammatory agent.

References

A Comparative Guide to Validating the Anticancer Effects of N-Methoxyanhydrovobasinediol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is an alkaloid isolated from Gelsemium elegans, a plant with a history in traditional medicine. While preliminary in vitro studies may suggest potential anticancer properties, its efficacy and mechanism of action within a living organism remain uninvestigated. This guide provides a proposed framework for the in vivo validation of this compound's anticancer effects, offering a comparative analysis with established anticancer alkaloids and detailing the necessary experimental protocols. The absence of direct in vivo data for this compound necessitates a prospective approach, drawing parallels from well-documented natural products to outline a comprehensive validation strategy.

Comparative Analysis of Anticancer Alkaloids in Vivo

To establish a benchmark for evaluating this compound, it is pertinent to compare its potential in vivo performance against other alkaloids with proven anticancer activity. The following table summarizes key in vivo data for several well-researched anticancer alkaloids.

CompoundCancer ModelAnimal ModelDosage & AdministrationKey In Vivo FindingsPotential Signaling Pathways
Berberine Human colorectal adenocarcinomaGlioma mouse modelNot specified in abstractInduced G2/M phase arrest and inhibited tumor progression.[1]NAG1, ATF3[1]
Evodiamine Variety of cancer cell linesNot specified in abstractNot specified in abstractExhibits in vivo anticancer activities.[2]Cell cycle arrest, apoptosis, anti-angiogenesis, anti-invasion/metastasis[2]
Tetrandrine CT-26 colon carcinomaMice50 mg/kg or 150 mg/kg, daily oral gavageExtended survival of tumor-bearing mice.[2]Cell cycle arrest, apoptosis[2]
Vincristine LeukemiaNot specified in abstractNot specified in abstractA clinically used anticancer drug.[2][3]Microtubule inhibition[3]
Sanguinarine Orthotopic colorectal carcinomaBALB/c-nu miceNot specified in abstractDecreased tumor size.[1]Increased caspase 3, PARP cleavage, and mitochondrial ROS.[1]

Proposed Experimental Protocols for In Vivo Validation

The following protocols are proposed for the in vivo assessment of this compound's anticancer efficacy, primarily utilizing a xenograft mouse model. This model is a standard in preclinical oncology for evaluating antitumor effects.[4][5]

Cell Line-Derived Xenograft (CDX) Model Protocol

This model is foundational for initial efficacy screening due to its reproducibility.[5]

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) should be selected based on in vitro sensitivity to this compound.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are essential to prevent rejection of human tumor cells.[4][6]

  • Tumor Implantation: Human tumor cells (typically 5 x 10^6 cells per injection) are subcutaneously injected into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, calculated with the formula: (length × width²)/2.[8]

  • Randomization and Treatment: Once tumors reach a predetermined volume (e.g., 50-100 mm³), mice are randomized into control and treatment groups.[4][9]

    • Control Group: Receives the vehicle solution used to dissolve this compound.

    • Treatment Group(s): Receive varying doses of this compound, administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral).

    • Positive Control Group: Treated with a standard-of-care chemotherapeutic agent (e.g., paclitaxel, vincristine) to benchmark efficacy.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint, assessing the reduction in tumor volume in treated versus control groups.[5]

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival Analysis: In some studies, the experiment continues until a humane endpoint is reached to assess survival benefits.

    • Post-Mortem Analysis: At the end of the study, tumors and major organs are excised for histopathological and molecular analysis.[9]

Pharmacodynamic (PD) and Mechanism of Action (MOA) Studies

These studies are crucial for understanding how this compound exerts its effects in vivo.

  • Experimental Design: A satellite group of tumor-bearing mice is treated with this compound. Tumors are collected at various time points post-treatment.

  • Analyses:

    • Immunohistochemistry (IHC): To assess the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[5]

    • Western Blotting/RNA Sequencing: To analyze the expression levels of proteins and genes within targeted signaling pathways.[5]

Visualizing Experimental and Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential signaling pathway that this compound might modulate.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, N-M, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint ex_vivo Ex Vivo Analysis (IHC, Western Blot) monitoring->ex_vivo

Caption: Proposed workflow for in vivo validation of this compound.

signaling_pathway cluster_pathway Potential Apoptotic Signaling Pathway cluster_membrane Mitochondrial Membrane NMAD This compound Bax Bax NMAD->Bax activates? Bcl2 Bcl-2 NMAD->Bcl2 inhibits? CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of N-Methoxyanhydrovobasinediol Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid with potential therapeutic applications, is a critical first step in preclinical and clinical research. This guide provides a comparative analysis of various extraction techniques applicable to this class of compounds, supported by experimental data from studies on related indole alkaloids. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from the extraction of similar alkaloids from plant sources, such as Voacanga africana, to provide a valuable comparative framework.

Comparative Data on Alkaloid Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing yield and purity while minimizing environmental impact and processing time. The following table summarizes quantitative data from various studies on the extraction of indole alkaloids, offering insights into the potential performance of these techniques for this compound.

Extraction TechniquePlant MaterialTarget Alkaloid(s)Solvent(s)Key ParametersYieldPurityReference
Acid-Base Extraction Voacanga africana root barkVoacangine & other alkaloids1% HCl, NH4OH, Acetone, NaHCO3-0.8% (Voacangine)Not Specified[1][2]
Soxhlet Extraction Catharanthus roseus leavesVindolineDichloromethane16 h refluxHigh RecoveryNot Specified[3]
Ultrasound-Assisted Extraction (UAE) Acalypha indicaTotal AlkaloidsEthyl acetate (B1210297)20 min0.286 mg/gNot Specified[4]
Ultrasound-Assisted Extraction (UAE) Annona muricata by-productsTotal AlkaloidsNot specified5 minHigh EfficiencyNot Specified[5]
Supercritical Fluid Extraction (SFE) Catharanthus roseus leavesCatharanthineCO2 with 6.6 vol% Methanol (B129727)250 bar, 80°C, 40 min100% RecoveryHigh Selectivity[3]
Supercritical Fluid Extraction (SFE) Piper amalago leavesPyrrolidine AlkaloidCO2 with 5% Methanol200 bar, 40°C, 60 min3.8 ± 0.8 mg/gHigher than Chloroform Extraction[6]
Microwave-Assisted Extraction (MAE) Coptis chinensis rhizomeBerberineMethanol with HCl (pH 2.0)700 W, 60 secHigh YieldNot Specified[7]

Experimental Protocols

Detailed methodologies are essential for the replication and optimization of extraction processes. Below are protocols for key techniques, synthesized from the available literature.

Acid-Base Extraction Protocol (for Voacanga africana)

This traditional method leverages the basic nature of alkaloids to separate them from other plant constituents.

Materials:

  • Dried and ground Voacanga africana root bark

  • 1% Hydrochloric acid (HCl) solution

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Acetone

  • Sodium Bicarbonate (NaHCO3)

  • Filtration apparatus

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extract 50 g of ground root bark with 250 mL of 1% aqueous HCl solution six times, or until no more alkaloid is detected.[1]

  • Combine the aqueous extracts and filter.

  • Make the combined filtrate alkaline by adding concentrated NH4OH.

  • Separate the resulting brown precipitate by centrifugation and dry.[1]

  • Alternatively, for a direct organic solvent extraction, add 0.5 kg of dry root bark powder to a reactor with 50 g of NaHCO3 and 4 L of acetone.[2]

  • Stir and heat the suspension at 40°C for 45 minutes.[2]

  • Filter the suspension and repeat the extraction on the plant residue five more times.[2]

  • Combine the organic extracts and concentrate them in vacuo to yield the total alkaloid crude.[2]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5][8]

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., ethanol, ethyl acetate, methanol)[4]

  • Ultrasonic bath or probe-ultrasonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1.0 g).

  • Place the sample in a suitable vessel and add the extraction solvent at a specific solid-to-liquid ratio.

  • For the extraction of alkaloids from Acalypha indica, ethyl acetate was found to be the optimal solvent.[4]

  • Immerse the vessel in an ultrasonic bath or place the probe of an ultrasonicator into the mixture.

  • Apply ultrasonic waves for a specified duration. For Acalypha indica, 20 minutes was optimal, while for Annona muricata, 5 minutes was sufficient.[4][5]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically CO2, as the extraction solvent. This technique is known for its high selectivity and the ability to tune solvent properties by altering pressure and temperature.[3][9]

Materials:

  • Dried and ground plant material

  • Supercritical fluid extraction system

  • Supercritical grade CO2

  • Co-solvent (e.g., methanol, ethanol)[3][9]

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Pack the ground plant material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For indole alkaloids from Catharanthus roseus, optimal conditions were found to be 250 bar and 80°C.[3]

  • Introduce a co-solvent, such as methanol (6.6 vol%), to enhance the extraction of polar alkaloids.[3]

  • Pump supercritical CO2 through the extraction vessel for a specified duration (e.g., 40 minutes).[3]

  • Depressurize the fluid in a collection vessel, causing the CO2 to vaporize and the extracted compounds to precipitate.

  • Collect the extracted material and analyze it using HPLC to determine the yield and purity of the target alkaloids.[3]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of indole alkaloids from a plant source.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Voacanga africana) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (e.g., UAE, SFE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventRecovery Solvent Recovery & Recycling Extraction->SolventRecovery Spent Solvent CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract Waste Solid Waste Filtration->Waste Plant Residue Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureAlkaloid Pure N-Methoxyanhydro- vobasinediol Purification->PureAlkaloid SolventRecovery->Extraction Recycled Solvent

Caption: Generalized workflow for indole alkaloid extraction and purification.

This guide provides a foundational understanding of the techniques available for the extraction of this compound and related indole alkaloids. The choice of method will ultimately depend on the specific research or production goals, considering factors such as desired yield, purity, scalability, and available resources. Further optimization of the presented protocols for the specific target compound is highly recommended.

References

Comparative Bioactivity Analysis: N-Methoxyanhydrovobasinediol and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activity of the natural alkaloid N-Methoxyanhydrovobasinediol and its synthetic analogs is currently challenging due to a lack of available public research and quantitative data. While the parent compound, a vobasine (B1212131) indole (B1671886) alkaloid, is noted for its potential anti-inflammatory and anticancer properties, specific details regarding its potency and the comparative efficacy of its synthetic derivatives remain largely unpublished in the accessible scientific literature.

This compound is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. Preliminary investigations suggest that its biological activities may be attributed to its complex indole alkaloid structure. However, to enhance its natural potency, improve its pharmacokinetic profile, and explore its mechanism of action, the synthesis of derivatives is a common and crucial step in drug discovery and development.

This guide is intended to serve as a framework for future comparative studies, outlining the necessary experimental data and methodologies required for a thorough evaluation of this compound and its synthetic derivatives.

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison of the bioactivities of this compound and its synthetic derivatives, all quantitative data should be summarized in a tabular format. The following tables are presented as templates for organizing such data once it becomes available through future research.

Table 1: Comparative Cytotoxic Activity (IC₅₀ Values in µM)
CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HeLa)Normal Cell Line (e.g., HFF-1)
This compound----
Derivative 1----
Derivative 2----
...----
Positive Control (e.g., Doxorubicin)----
IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Data is currently unavailable.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values in µM)
CompoundTarget 1 (e.g., COX-2)Target 2 (e.g., 5-LOX)In vivo Model (e.g., Carrageenan-induced paw edema)
This compound---
Derivative 1---
Derivative 2---
...---
Positive Control (e.g., Indomethacin)---
IC₅₀ values represent the concentration of a compound required to inhibit the activity of the target enzyme or inflammatory response by 50%. Data is currently unavailable.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be employed to assess the bioactivity of this compound and its derivatives.

Cytotoxicity Assays

Objective: To determine the concentration of the compounds that inhibits cell growth by 50% (IC₅₀).

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal human cell line (e.g., HFF-1, human foreskin fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay Protocol:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (this compound and its derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The media containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ values are determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Assays

Objective: To evaluate the in vitro and in vivo anti-inflammatory effects of the compounds.

1. In Vitro Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays:

  • Commercially available enzyme inhibition assay kits are used to determine the inhibitory activity of the compounds against COX-2 and 5-LOX.

  • The assays are typically performed in a 96-well plate format.

  • The test compounds at various concentrations are pre-incubated with the respective enzyme (COX-2 or 5-LOX).

  • The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

  • The product formation is measured spectrophotometrically or fluorometrically according to the kit's instructions.

  • IC₅₀ values are calculated from the dose-response curves.

2. In Vivo Carrageenan-Induced Paw Edema Model:

  • This is a standard model to assess acute inflammation.

  • Male Wistar rats or Swiss albino mice are used.

  • The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound or its derivatives.

  • The test compounds are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell N-Methoxyanhydrovobasinediol_Derivative This compound or Derivative Target_Protein Cellular Target (e.g., Kinase, Receptor) N-Methoxyanhydrovobasinediol_Derivative->Target_Protein Binds to/Inhibits Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulates Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Signaling_Cascade->Proliferation_Inhibition

Caption: Hypothetical signaling pathway for the anticancer activity of this compound and its derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Evaluation Start This compound Synthesis Chemical Synthesis Start->Synthesis Derivatives Synthetic Derivatives Synthesis->Derivatives Purification Purification (e.g., HPLC) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (COX-2, 5-LOX) Characterization->Anti_inflammatory Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: General experimental workflow for the synthesis and bioactivity screening of this compound derivatives.

In Vivo Validation of N-Methoxyanhydrovobasinediol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of N-Methoxyanhydrovobasinediol (N-MAV), a naturally occurring indole (B1671886) alkaloid. Due to the limited availability of in vivo data for N-MAV, this document establishes a framework for its potential validation by drawing comparisons with structurally related vobasine (B1212131) alkaloids and outlining standardized experimental protocols.

This compound is a member of the vobasine alkaloid family, a class of compounds that has garnered interest for its diverse biological activities. While specific in vivo studies on N-MAV are not extensively documented in current literature, the known anti-inflammatory and anticancer properties of related alkaloids suggest its potential as a promising therapeutic candidate. This guide aims to provide researchers with the necessary comparative data and detailed methodologies to initiate and guide in vivo validation studies.

Comparative Analysis of Vobasine Alkaloids

To contextualize the potential therapeutic efficacy of this compound, a comparison with other vobasine alkaloids with documented biological activity is presented below. This table summarizes the available data on their anticancer and anti-inflammatory properties.

CompoundTherapeutic Target/IndicationIn Vitro Efficacy (IC50)In Vivo EfficacyMechanism of ActionReference
This compound Potential Anti-inflammatory, AnticancerData not availableData not availableProposed to interact with specific cellular receptors and enzymes[General knowledge]
Voacamine Anticancer (Multidrug Resistance Reversal)Sensitizes multidrug-resistant osteosarcoma cells to doxorubicin (B1662922)Suppresses tumor growth in mouse models of colorectal cancerDepolymerizes microtubules, blocking doxorubicin efflux[1][2]
Vobasine Anticancer (Multidrug Resistance Reversal)Enhances doxorubicin accumulation in resistant cellsData not availableEnhances drug accumulation[1]
Voacangine Anticancer (Multidrug Resistance Reversal)Enhances doxorubicin accumulation in resistant cellsData not availableEnhances drug accumulation[1][3]
Perivine AnticancerData not availableData not availableData not available[2]

Proposed In Vivo Experimental Protocols

The following sections detail standardized and widely accepted experimental protocols for evaluating the anti-inflammatory and anticancer potential of novel compounds like this compound in vivo.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a classic and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-200g) are used. The animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • N-MAV Treatment Groups (e.g., 10, 30, 100 mg/kg, p.o.)

  • Induction of Inflammation: One hour after administration of the test compounds, 100 µL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Mechanism of Action Studies (Optional): At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, as well as the expression of COX-2 and iNOS.[4][5]

G cluster_0 Pre-Treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis & Endpoint acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping dosing Oral Administration of N-MAV / Controls grouping->dosing injection Sub-plantar Carrageenan Injection dosing->injection measurement Paw Volume Measurement (0-5h) injection->measurement analysis Calculate % Inhibition of Edema measurement->analysis tissue_collection Paw Tissue Collection (Optional) analysis->tissue_collection biomarker_analysis Biomarker Analysis (TNF-α, IL-6, COX-2) tissue_collection->biomarker_analysis

Carrageenan-Induced Paw Edema Workflow

Anticancer Activity: Human Tumor Xenograft Model

This model is a gold standard for evaluating the in vivo efficacy of potential anticancer agents.[6][7][8]

Experimental Protocol:

  • Cell Line Culture: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under sterile conditions.[6]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: 1-5 x 10^6 cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[6][8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).[6]

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into groups (n=8-10):

    • Vehicle Control

    • Positive Control (a standard chemotherapeutic agent)

    • N-MAV Treatment Groups (various doses) Treatment is administered via a clinically relevant route (e.g., oral, intraperitoneal, intravenous) according to a predetermined schedule.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated.

  • Tissue Analysis (Optional): At the end of the study, tumors and major organs can be harvested for histological and immunohistochemical analysis to assess the mechanism of action and potential toxicity.

G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Cancer Cell Line Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of N-MAV / Controls randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring termination Study Termination monitoring->termination analysis Tumor Growth Inhibition Analysis termination->analysis histology Histological Analysis (Optional) analysis->histology

Human Tumor Xenograft Model Workflow

Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be elucidated, related vobasine alkaloids, such as Voacamine, have been shown to interfere with microtubule dynamics.[1] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in cancer cells. The diagram below illustrates this general mechanism of action for microtubule inhibitors.

G NMAV N-MAV (proposed) Tubulin Tubulin Dimers NMAV->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts MitoticArrest Mitotic Arrest (G2/M) Spindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

A Head-to-Head Comparison: N-Methoxyanhydrovobasinediol and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between N-Methoxyanhydrovobasinediol and the widely-used chemotherapy agent paclitaxel (B517696) in the context of breast cancer cell treatment cannot be provided at this time. Extensive searches for scientific literature and experimental data on this compound yielded no specific results detailing its effects on breast cancer cells, its mechanism of action, or any quantitative data such as IC50 values.

Therefore, this guide will focus on providing a comprehensive overview of the well-documented effects of paclitaxel on breast cancer cells, supported by experimental findings from multiple studies. This information is intended for researchers, scientists, and drug development professionals.

Paclitaxel: A Detailed Profile in Breast Cancer Treatment

Paclitaxel, a member of the taxane (B156437) family of chemotherapy drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1][2] It is utilized in treatment regimens for most types of invasive breast cancer to reduce the risk of recurrence after surgery and can be used in combination with other therapies to treat specific subtypes like HER2-positive breast cancers.[1] In cases of metastatic breast cancer, paclitaxel may be administered as a standalone treatment.[1]

Mechanism of Action

Paclitaxel's primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1][2][3]

  • Microtubule Stabilization: Unlike other anti-microtubule agents that cause depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them by preventing depolymerization.[2][3][4] This hyper-stabilization interferes with the dynamic instability of microtubules, which is crucial for their role in various cellular functions, particularly mitosis.[3][4]

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4][5] This leads to an arrest of the cell cycle at the G2/M phase, preventing the cancer cells from dividing.[4][5]

  • Induction of Apoptosis: The prolonged mitotic arrest and cellular stress caused by paclitaxel ultimately trigger programmed cell death, or apoptosis, in cancer cells.[4][5][6][7]

The following diagram illustrates the established mechanism of action for paclitaxel.

Paclitaxel_Mechanism cluster_cell Breast Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds and Stabilizes MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Essential for Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Paclitaxel_Apoptosis_Pathway cluster_pathways Signaling Pathways Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Paclitaxel->PI3K_AKT_Inhibition Calcium_Signaling Altered Calcium Signaling Paclitaxel->Calcium_Signaling G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_Inhibition->Apoptosis Calcium_Signaling->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays Start Start: Breast Cancer Cell Culture Treatment Treatment with Anticancer Compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Compound's Efficacy DataAnalysis->Conclusion

References

Comparative Analysis of N-Methoxyanhydrovobasinediol Analog Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the structure-activity relationship (SAR) studies concerning N-Methoxyanhydrovobasinediol and its analogs. Due to a lack of specific SAR data for this compound analogs in publicly available literature, this guide leverages data from other alkaloids isolated from the same source, Gelsemium elegans, to provide a foundational understanding of their biological activities and potential therapeutic applications.

This compound is an indole (B1671886) alkaloid derived from Gelsemium elegans, a plant known for its diverse and potent bioactive compounds. Alkaloids from this plant have demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and notably, cytotoxic and anti-tumor activities. These properties make them intriguing candidates for further investigation in drug discovery.

Comparative Cytotoxicity of Gelsemium elegans Alkaloids

While specific quantitative SAR data for a series of this compound analogs is not available, examining the cytotoxicity of various alkaloids isolated from Gelsemium elegans can offer initial insights into the structural features that may contribute to their biological activity. The following table summarizes the cytotoxic effects of selected alkaloids from this plant against different human cancer cell lines.

CompoundCell LineActivityIC50 ValueCitation
Methanol Extract of G. elegansCaOV-3 (human ovarian cancer)High Cytotoxicity5 µg/ml (after 96h)[1]
Methanol Extract of G. elegansMDA-MB-231 (human breast cancer)Less Toxicity40 µg/ml (after 96h)[1]
(+) GelseminePC12 (rat pheochromocytoma)Cytotoxic31.59 µM[2]
(-) GelseminePC12 (rat pheochromocytoma)Not Cytotoxic> 100 µM[2]

This data, although not a direct SAR study of this compound analogs, highlights the stereoselectivity and cell-line-specific cytotoxicity of Gelsemium alkaloids. The difference in activity between the optical isomers of gelsemine, for instance, underscores the importance of stereochemistry in their biological function.

Experimental Protocols: Cytotoxicity Assessment

A crucial aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following is a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, which is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., CaOV-3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 4x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on other Gelsemium alkaloids suggest potential interactions with pathways related to excitotoxicity and cell survival, such as the MAPK signaling pathway. The following diagram illustrates a simplified representation of a plausible signaling cascade that could be influenced by these compounds.

Gelsemium_Alkaloid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., this compound analog) Receptor Cell Surface Receptor Gelsemium_Alkaloid->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression

Caption: A potential signaling pathway (MAPK pathway) that may be modulated by Gelsemium alkaloids.

This diagram illustrates how a Gelsemium alkaloid could potentially interact with a cell surface receptor, leading to the activation of the MAPK/ERK signaling cascade, which in turn can influence gene expression related to cell proliferation, survival, and apoptosis. Further research is necessary to confirm the specific targets and pathways of this compound and its analogs.

Conclusion and Future Directions

The alkaloids from Gelsemium elegans, including this compound, represent a promising area for drug discovery, particularly in the development of novel anti-cancer agents. While direct SAR studies on this compound analogs are currently limited, the existing data on related compounds provide a valuable starting point. Future research should focus on the synthesis of a series of this compound analogs with systematic structural modifications. The evaluation of these analogs using standardized cytotoxicity assays will be critical in elucidating the key structural features required for potent and selective anti-tumor activity. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways affected by these compounds, which will be instrumental in their development as therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methoxyanhydrovobasinediol

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. All personnel should review this information before working with this compound. The following procedures are based on general safety protocols for handling chemical substances where detailed hazard information is unavailable.

Personal Protective Equipment (PPE)

It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryRecommended EquipmentStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Chemically resistant, impervious gloves. Gloves must be inspected prior to use.EU Directive 89/686/EEC, EN 374
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat should be worn.-
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Work should be conducted in a well-ventilated area or under a chemical fume hood.-
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated place to avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • After handling, wash hands thoroughly.

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]

Emergency Procedures
  • In case of eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • In case of skin contact: Take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor.[1]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Receive Chemical assess_hazards Assess Hazards & Review SDS start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handling Handling in Ventilated Area don_ppe->handling storage Secure Storage handling->storage Post-use spill_prep Prepare for Spills handling->spill_prep disposal_prep Prepare for Disposal handling->disposal_prep decontaminate Decontaminate Work Area storage->decontaminate spill_prep->decontaminate disposal_prep->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_collection Collect Waste in Labeled Container doff_ppe->waste_collection dispose Dispose via Licensed Facility waste_collection->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.